2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 17 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231655. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3N3S/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEUXHSAYOSFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065078 | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828876 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10444-89-0 | |
| Record name | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10444-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010444890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10444-89-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, a key heterocyclic building block in medicinal chemistry. The 1,3,4-thiadiazole ring is a significant pharmacophore found in a wide array of bioactive compounds.[1] This document outlines a common and effective synthetic route, detailing the experimental protocol, and presenting key quantitative data. A visual representation of the synthetic pathway is also provided to facilitate a clear understanding of the chemical transformation. The applications of this compound are extensive, serving as a precursor for the synthesis of various derivatives with potential therapeutic activities, including anti-tubercular and cyclooxygenase-2 inhibitory effects.
Introduction
This compound is a five-membered heterocyclic compound containing nitrogen, sulfur, and a trifluoromethyl group. This substitution pattern imparts unique physicochemical properties that are often sought after in drug design, such as increased metabolic stability and enhanced binding affinity. The 1,3,4-thiadiazole scaffold is a constituent of numerous compounds with a broad spectrum of biological activities.[1] Consequently, efficient and well-documented synthetic methods for its derivatives are of high interest to the scientific community. This guide focuses on a prevalent synthetic method involving the cyclization of thiosemicarbazide with trifluoroacetic acid.
Synthesis Pathway
The synthesis of this compound is commonly achieved through the acid-catalyzed cyclization of thiosemicarbazide with trifluoroacetic acid. Phosphorus oxychloride is often employed as a dehydrating agent to facilitate the ring closure.
Caption: Synthetic route for this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound.[1]
Materials:
-
Thiosemicarbazide
-
1,4-Dioxane
-
Trifluoroacetic acid (CF₃COOH)
-
Phosphorus oxychloride (POCl₃)
-
50% Sodium hydroxide (NaOH) solution
-
Cold water
Equipment:
-
1 L round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Ice bath
-
Filtration apparatus
-
Drying oven
Procedure:
-
Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.
-
Slowly add 12.0 ml of trifluoroacetic acid and 15.0 mL of phosphorus oxychloride over approximately 30 minutes.
-
Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be produced.
-
After the liberation of HCl gas ceases, pour the reaction mixture into 100 mL of cold water with stirring.
-
Adjust the pH to 9 with a 50% NaOH solution to precipitate the solid product.
-
Filter the precipitate, wash it with cold water, and dry it at 363 K (90 °C).
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis and the final product.
| Parameter | Value | Reference |
| Reactants | ||
| Thiosemicarbazide | 14.5 g | [1] |
| Trifluoroacetic Acid | 12.0 ml | [1] |
| Phosphorus Oxychloride | 15.0 ml | [1] |
| Product | ||
| Yield | 20.6 g | [1] |
| Molecular Formula | C₃H₂F₃N₃S | |
| Molecular Weight | 169.13 g/mol | |
| Melting Point | 225-227 °C | |
| Appearance | Solid | |
| Solubility | Soluble in methanol | |
| Purity | 97% |
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Caption: Step-by-step workflow for the synthesis experiment.
Conclusion
The synthesis of this compound via the cyclization of thiosemicarbazide and trifluoroacetic acid is a robust and high-yielding method. This guide provides the necessary details for researchers to replicate this synthesis in a laboratory setting. The resulting compound is a valuable intermediate for the development of novel therapeutic agents, underscoring the importance of this synthetic procedure in the field of drug discovery and development.
References
A Technical Guide to the Chemical Properties of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group into the 1,3,4-thiadiazole scaffold imparts unique electronic properties, enhancing its potential as a pharmacophore. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, with a focus on its application in scientific research. The 1,3,4-thiadiazole ring is a key feature in a variety of biologically active compounds, and the addition of a trifluoromethyl group can significantly influence its reactivity and therapeutic potential.[1]
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃H₂F₃N₃S | |
| Molecular Weight | 169.13 g/mol | |
| Appearance | White to pale cream solid (crystals or powder) | [2] |
| Melting Point | 225-227 °C | |
| Solubility | Soluble in methanol (0.25 g/10 mL) | |
| CAS Number | 10444-89-0 | |
| SMILES | Nc1nnc(s1)C(F)(F)F | |
| InChI Key | LTEUXHSAYOSFGQ-UHFFFAOYSA-N |
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the cyclization of thiosemicarbazide with trifluoroacetic acid. The following protocol is a detailed procedure for this synthesis.
Materials and Reagents:
-
Thiosemicarbazide
-
1,4-Dioxane
-
Trifluoroacetic acid (CF₃COOH)
-
Phosphorus oxychloride (POCl₃)
-
50% Sodium hydroxide (NaOH) solution
-
Cold water
Experimental Procedure:
-
Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.
-
Slowly add 12.0 ml of trifluoroacetic acid and 15.0 mL of phosphorus oxychloride over a period of approximately 30 minutes.
-
Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be evolved.
-
After the liberation of HCl gas ceases, pour the reaction mixture into 100 mL of cold water with continuous stirring.
-
Adjust the pH of the solution to 9 using a 50% NaOH solution to induce the precipitation of a solid.
-
Filter the resulting solid product, which is this compound.
-
Wash the filtered product with cold water.
-
Dry the final product at 363 K.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. Theoretical and experimental studies have provided detailed insights into its spectroscopic profile.[3]
Infrared (IR) and Raman Spectroscopy
The FT-IR and FT-Raman spectra of the compound have been recorded and compared with theoretical vibrational wavenumbers, showing good coherence.[3] These spectra are characterized by vibrational modes corresponding to the N-H stretching of the amino group, C=N and N-N stretching of the thiadiazole ring, and vibrations of the C-F bonds in the trifluoromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy in DMSO-d₆ shows a characteristic signal for the amino protons.
UV-Vis Spectroscopy
The UV-Vis spectrum has been recorded and analyzed in conjunction with theoretical calculations to understand the electronic transitions within the molecule.[3]
Biological Activity and Potential Signaling Pathways
Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[4] this compound has been specifically investigated for its anticancer potential.[3]
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical cancer).[3] The presence of the trifluoromethyl group is believed to enhance its reactivity and potential bioactivity.
Potential Mechanism of Action
While the precise signaling pathways for this compound are still under investigation, related 2-amino-1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects through various mechanisms. One prominent mechanism is the inhibition of key kinases involved in cancer cell proliferation and survival. For instance, a similar compound, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been demonstrated to inhibit the extracellular signal-regulated kinase (ERK) pathway.[5] This inhibition leads to cell cycle arrest and a reduction in tumor cell proliferation.
The following diagram illustrates a hypothetical signaling pathway that may be targeted by this compound, based on the known mechanisms of similar compounds. Further research is required to confirm the specific molecular targets of this compound.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential as a scaffold for the development of novel therapeutic agents. This guide has provided a detailed overview of its synthesis, physicochemical characteristics, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, drug discovery, and chemical biology. Further investigation into the molecular mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of this compound with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (CAS Number: 10444-89-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group often enhances metabolic stability and biological activity. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic data, and known biological activities, with a focus on its potential as an anticancer agent. Detailed experimental protocols and visual diagrams of key processes are included to facilitate further research and development.
Chemical and Physical Properties
This compound is a solid, pale yellow crystalline compound at room temperature. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10444-89-0 | |
| Molecular Formula | C₃H₂F₃N₃S | [1][2] |
| Molecular Weight | 169.13 g/mol | [1][2] |
| Melting Point | 225-227 °C | |
| Appearance | Pale yellow crystals | |
| Solubility | Soluble in methanol (0.25 g/10 mL) | |
| InChI Key | LTEUXHSAYOSFGQ-UHFFFAOYSA-N | |
| SMILES | NC1=NN=C(S1)C(F)(F)F |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Technique | Key Data | Reference |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the amine protons. | |
| Mass Spectrometry (MS) | m/z: 169.12 (M-H)⁺ | [3] |
| FT-IR (cm⁻¹) | 3458, 3290, 3104 (N-H stretching), 748 (C-F stretching) | [4] |
| FT-Raman | Spectral data available and compared with theoretical vibrational wavenumbers. |
Synthesis
A detailed experimental protocol for the synthesis of this compound is provided below.[3]
Experimental Protocol: Synthesis of this compound[3]
Materials:
-
Thiosemicarbazide (14.5 g)
-
1,4-Dioxane (500 ml)
-
Trifluoroacetic acid (CF₃COOH) (12.0 ml)
-
Phosphorus oxychloride (POCl₃) (15.0 ml)
-
50% Sodium hydroxide (NaOH) solution
-
Cold water
Procedure:
-
Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.
-
Slowly add 12.0 ml of trifluoroacetic acid and 15.0 ml of phosphorus oxychloride over approximately 30 minutes.
-
Maintain the reaction for 3 hours. During this time, a significant amount of HCl gas will be evolved.
-
After the liberation of HCl gas is complete, pour the reaction mixture into 100 ml of cold water with stirring.
-
Adjust the pH of the solution to 9 with a 50% NaOH solution to induce the precipitation of a solid.
-
Filter the resulting solid product, which is this compound.
-
Wash the product with cold water.
-
Dry the final product at 363 K.
Yield: 20.6 g
Synthesis Workflow
Biological Activities and Mechanism of Action
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. While extensive research has been conducted on the broader class of 2-amino-1,3,4-thiadiazoles, specific data for the 5-trifluoromethyl substituted derivative is more focused on its anticancer potential.
Anticancer Activity
This compound has been investigated for its cytotoxic effects against human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity [5][6][7][8][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Cytotoxic Performance: Studies have shown that this compound exhibits cytotoxic performance against A549 and HeLa cancer cell lines.[10] While specific IC₅₀ values for this exact compound are not readily available in the provided search results, related 1,3,4-thiadiazole derivatives have shown potent anticancer activity with IC₅₀ values in the micromolar range against various cancer cell lines.[11][12]
Mechanism of Action: The broader class of 2-amino-1,3,4-thiadiazole derivatives has been shown to exert anticancer effects through various mechanisms, including the inhibition of key kinases involved in cell signaling pathways.[5] For instance, certain derivatives have been found to inhibit the extracellular signal-regulated kinase (ERK) pathway, leading to cell cycle arrest.[13] Other related compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs).[14] The trifluoromethyl group in the target compound is expected to enhance its bioactivity.
Potential Kinase Inhibition
While specific kinase inhibition data for this compound is not yet published, the 2-aminothiazole and 2-amino-1,3,4-thiadiazole scaffolds are known to be effective kinase inhibitor templates.[10][15][16] Derivatives have been shown to inhibit a range of kinases including Src family kinases, Abl kinase, VEGFR-2, and BRAF kinase.[11][16] The mechanism often involves the formation of key hydrogen bond interactions within the kinase ATP-binding site.
Antimicrobial and Antiviral Potential
Numerous studies have highlighted the antimicrobial and antiviral activities of the 2-amino-1,3,4-thiadiazole scaffold.[15][17][18][19][20][21]
-
Antibacterial and Antifungal Activity: Derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][22] Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported in the low µg/mL range.[11] The introduction of halogen atoms, such as in the trifluoromethyl group, is often associated with enhanced antimicrobial potency.
-
Antiviral Activity: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a key component of nucleosides, which may contribute to its antiviral properties.[19] Derivatives have been investigated for activity against various viruses, including HIV and human cytomegalovirus (HCMV).[19] The presence of electron-withdrawing groups, like the trifluoromethyl group, has been shown to enhance anti-HIV activity in some derivatives.[19]
It is important to note that while the 2-amino-1,3,4-thiadiazole core is associated with these activities, specific antimicrobial and antiviral data for this compound (CAS 10444-89-0) is not yet prominent in the literature. Further studies are required to elucidate its specific spectrum of activity and efficacy.
Conclusion
This compound is a promising heterocyclic compound with demonstrated potential in the field of anticancer research. Its synthesis is well-documented, and its physicochemical properties are characterized. While its primary reported biological activity is cytotoxicity against cancer cell lines, the broader class of 2-amino-1,3,4-thiadiazoles exhibits a wide range of pharmacological effects, including kinase inhibition and antimicrobial and antiviral activities. Further investigation into the specific mechanisms of action and the full biological profile of this trifluoromethyl derivative is warranted to fully realize its therapeutic potential. This technical guide serves as a foundational resource for researchers and scientists to build upon in their drug discovery and development endeavors.
References
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of this compound with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. pubs.vensel.org [pubs.vensel.org]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scienceopen.com [scienceopen.com]
- 19. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. arkat-usa.org [arkat-usa.org]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and experimental protocols related to 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Molecular Structure and Properties
This compound is a heterocyclic compound with the empirical formula C₃H₂F₃N₃S.[1][2][3][4] It possesses a 1,3,4-thiadiazole ring, a pharmacologically significant scaffold known for a broad spectrum of bioactivities.[5] The presence of a trifluoromethyl group is known to enhance the bioactivity of the molecule.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₂F₃N₃S | [1][2][3][4] |
| Molecular Weight | 169.13 g/mol | [1][3][4] |
| CAS Number | 10444-89-0 | [1][2][3] |
| Melting Point | 225-227 °C (lit.) | [1] |
| Appearance | White to pale cream crystals or powder | [4] |
| Solubility | Soluble in methanol (0.25 g/10 mL) | [1] |
Crystallographic Data
The crystal structure of this compound has been determined to belong to the monoclinic system with the space group P2₁/c.[6] The molecules are linked into centrosymmetric dimers by paired N–H···N hydrogen bonds.[6] Key crystallographic parameters are detailed in Table 2.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [6] |
| Space Group | P2₁/c | [6] |
| a | 9.1082 Å | [6] |
| b | 6.9373 Å | [6] |
| c | 10.8048 Å | [6] |
| β | 116.656° | [6] |
| Unit Cell Volume | 610.15 ų | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is available and was recorded in DMSO-d₆.[7]
Infrared (IR) Spectroscopy
The FT-IR spectrum has been recorded and compared with theoretical vibrational wavenumbers, showing good coherence.[6] Key IR spectral data from various sources are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3458, 3290, 3104 | NH stretching | [8] |
| 748 | CF₃ | [8] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry data is available for this compound.[2] The molecular weight is confirmed to be 169.13 g/mol .[1][3][4]
Raman Spectroscopy
The FT-Raman spectrum has been recorded and analyzed.[6][9]
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of thiosemicarbazide with trifluoroacetic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[5]
Procedure:
-
Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) in a 1 L round-bottom flask with stirring.[5]
-
Slowly add trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 mL) over approximately 30 minutes.[5]
-
Maintain the reaction for 3 hours, during which a significant amount of HCl gas is evolved.[5]
-
After the completion of HCl gas liberation, pour the reaction mixture into cold water (100 mL) with stirring.[5]
-
Adjust the pH to 9 with a 50% NaOH solution to precipitate the solid product.[5]
-
Filter the product, wash it with cold water, and dry at 363 K to yield this compound (20.6 g).[5]
Molecular and Experimental Workflow
The following diagram illustrates the key aspects of this compound, from its synthesis to its characterization and potential applications.
Caption: Workflow of this compound.
References
- 1. 2-氨基-5-三氟甲基-1,3,4-噻二唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound, 98% [cymitquimica.com]
- 5. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
Spectroscopic and Synthetic Profile of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active molecules, exhibiting a range of therapeutic properties. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, along with a detailed experimental protocol for its synthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, providing a spectroscopic fingerprint for its identification and characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound reveals characteristic vibrational frequencies corresponding to its functional groups. A study by S. F. A. Kettle et al. provides experimental and theoretical vibrational wavenumbers.[1]
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3458, 3290, 3104 | N-H stretching | [2] |
| ~1600-1650 | N-H bending | [1] |
| ~1550 | C=N stretching | [1] |
| ~1100-1300 | C-F stretching | [1] |
| 748 | C-F bending | [2] |
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule. Data from SpectraBase indicates a single prominent peak for the amino protons.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Spectrometer Frequency | Reference |
| ~8.3 (broad) | singlet | 2H | -NH₂ | DMSO-d₆ | 500.134 MHz | [3] |
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The National Institute of Standards and Technology (NIST) WebBook lists the availability of an electron ionization (EI) mass spectrum.[4]
| m/z | Interpretation |
| 169 | [M]⁺ (Molecular Ion) |
A detailed experimental fragmentation pattern is not extensively described in the available literature. However, for 2-amino-1,3,4-thiadiazole derivatives, fragmentation often involves the loss of small molecules like HCN, N₂, and cleavage of the thiadiazole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
A study on the electronic properties of this compound reported the recording of its UV-Vis spectrum.[1] The absorption maxima are influenced by the solvent.
Raman Spectroscopy
The FT-Raman spectrum of this compound has been recorded and compared with theoretical calculations, providing complementary vibrational information to the FT-IR data.[1]
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common synthetic route involves the cyclization of thiosemicarbazide with trifluoroacetic acid.[5]
Materials:
-
Thiosemicarbazide
-
1,4-Dioxane
-
Trifluoroacetic acid (TFA)
-
Phosphorus oxychloride (POCl₃)
-
50% Sodium hydroxide (NaOH) solution
-
Cold water
Procedure:
-
Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.[5]
-
Slowly add 12.0 ml of trifluoroacetic acid and 15.0 ml of phosphorus oxychloride over a period of approximately 30 minutes.[5]
-
Maintain the reaction for 3 hours, during which a significant amount of HCl gas will be evolved.[5]
-
After the evolution of HCl gas ceases, pour the reaction mixture into 100 ml of cold water with stirring.[5]
-
Adjust the pH of the solution to 9 using a 50% NaOH solution, which will result in the formation of a solid precipitate.[5]
-
Filter the product, wash it with cold water, and dry it at 363 K to yield this compound.[5]
Spectroscopic Characterization
FT-IR Spectroscopy (Solid Sample):
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, dissolve a small amount of the solid in a volatile solvent (e.g., methanol) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the sample.
-
Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
¹H NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹³C NMR Spectroscopy:
-
Prepare the sample as for ¹H NMR spectroscopy.
-
Acquire the ¹³C NMR spectrum. A larger number of scans may be required to obtain a good signal-to-noise ratio.
Mass Spectrometry (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Acquire the mass spectrum under EI conditions.
Visualizations
Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward workflow.
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic characterization and synthesis of this compound. The tabulated spectroscopic data and detailed experimental protocols are intended to facilitate the work of researchers in the fields of medicinal chemistry and materials science. While comprehensive data for FT-IR and ¹H NMR are presented, further investigation into the detailed ¹³C NMR and mass spectral fragmentation of this compound would be a valuable addition to the scientific literature.
References
- 1. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DSpace [dr.lib.iastate.edu]
- 5. dev.spectrabase.com [dev.spectrabase.com]
trifluoromethyl-1,3,4-thiadiazole derivatives discovery
An In-depth Technical Guide to the Discovery of Trifluoromethyl-1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a pharmacologically significant heterocycle that has garnered considerable interest in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The incorporation of a trifluoromethyl (CF3) group into this scaffold can significantly enhance its biological activity, likely due to the increased lipophilicity and metabolic stability conferred by the fluorine atoms. This technical guide provides a comprehensive overview of the discovery of trifluoromethyl-1,3,4-thiadiazole derivatives, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation.
Synthesis of Trifluoromethyl-1,3,4-Thiadiazole Derivatives
A variety of synthetic routes have been developed for the preparation of trifluoromethyl-1,3,4-thiadiazole derivatives. A common and effective method involves the cyclization of thiosemicarbazides.
General Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
A key intermediate in the synthesis of many trifluoromethyl-1,3,4-thiadiazole derivatives is this compound. This compound can be synthesized from thiosemicarbazide and trifluoroacetic acid.[1][2]
Reaction Scheme:
Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
Further modifications can be made to the this compound core to generate a library of 2,5-disubstituted derivatives with diverse biological activities. These reactions often involve the amino group at the 2-position.
Biological Activities and Data Presentation
Trifluoromethyl-1,3,4-thiadiazole derivatives have shown promising activity in several therapeutic areas, most notably as anticancer and antimicrobial agents. The quantitative data from various studies are summarized below for easy comparison.
Anticancer Activity
The cytotoxic properties of these derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
Table 1: Anticancer Activity (IC50) of Trifluoromethyl-1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Chronic Myelogenous Leukemia) | 7.4 (for Abl protein kinase) | [3][4] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 49.6 | [5] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast Cancer) | 53.4 | [5] |
Antimicrobial Activity
The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity (MIC) of Trifluoromethyl-1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives | Pseudomonas aeruginosa | Equal to penicillin for compound 3j | [6] |
| 1,3,4-thiadiazole derivatives | Staphylococcus aureus | 4–8 (for compounds 7a and 7b) | [7] |
| 1,3,4-thiadiazole derivatives | Candida albicans | 16–31.5 | [7] |
Signaling Pathways and Experimental Workflows
Anticancer Signaling Pathways
The anticancer activity of 2,5-disubstituted 1,3,4-thiadiazole derivatives is believed to involve the modulation of several key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. A proposed mechanism of action involves the induction of apoptosis through the activation of caspases and alteration of the Bax/Bcl-2 ratio.
Caption: Proposed anticancer signaling pathway of trifluoromethyl-1,3,4-thiadiazole derivatives.
Drug Discovery Workflow
The discovery and development of novel trifluoromethyl-1,3,4-thiadiazole derivatives as therapeutic agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation.
Caption: General workflow for the discovery of novel heterocyclic anticancer agents.
Experimental Protocols
Synthesis of this compound[1][2]
Materials:
-
Thiosemicarbazide
-
1,4-Dioxane
-
Trifluoroacetic acid (CF3COOH)
-
Phosphorus oxychloride (POCl3)
-
Sodium hydroxide (NaOH) solution (50%)
-
Cold water
Procedure:
-
Suspend thiosemicarbazide (14.5 g) in 1,4-dioxane (500 ml) in a 1 L round-bottom flask with stirring.
-
Slowly add trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 ml) over approximately 30 minutes.
-
Maintain the reaction for 3 hours, during which HCl gas will be produced.
-
After the liberation of HCl gas is complete, pour the reaction mixture into cold water (100 ml) with stirring.
-
Adjust the pH to 9 with a 50% NaOH solution to precipitate the product.
-
Filter the solid product, wash it with cold water, and dry it at 363 K.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium
-
Trifluoromethyl-1,3,4-thiadiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi)
-
Trifluoromethyl-1,3,4-thiadiazole derivatives (dissolved in a suitable solvent)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by observing the lowest concentration of the compound at which there is no visible growth.
Conclusion
The trifluoromethyl-1,3,4-thiadiazole scaffold represents a promising area of research for the development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation in drug discovery programs. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working in this exciting field. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the design of next-generation drugs with improved efficacy and safety profiles.
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
This technical guide provides a detailed overview of the primary synthetic routes for obtaining 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, a significant heterocyclic compound in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at starting materials, experimental protocols, and reaction conditions.
Core Starting Materials and Synthetic Strategies
The synthesis of this compound predominantly involves the cyclization of a thiosemicarbazide derivative with a source of the trifluoromethyl group. The most common and direct starting materials are thiosemicarbazide and trifluoroacetic acid . The reaction proceeds through the formation of an intermediate which then undergoes cyclodehydration to form the desired 1,3,4-thiadiazole ring.
Several methodologies exist for effecting this transformation, primarily differing in the choice of condensing or dehydrating agent. These agents are crucial for promoting the cyclization step and influencing reaction efficiency and yield.
Key Synthetic Pathways:
-
Phosphorus Oxychloride (POCl₃) Mediated Cyclization: This is a widely cited method that utilizes phosphorus oxychloride as both a dehydrating and cyclizing agent. The reaction of thiosemicarbazide with trifluoroacetic acid in the presence of POCl₃ provides a direct route to the target compound.[1]
-
Phosphorus Pentachloride (PCl₅) as Catalyst: An alternative solid-phase reaction employs phosphorus pentachloride as a catalyst. This method offers advantages such as mild reaction conditions and high yields.[2]
-
Mixed Acid Systems: A mixture of sulfuric acid and polyphosphoric acid (PPA) can also be used as the reaction medium for the cyclodehydration of a thiosemicarbazide and an aliphatic acid to yield 2-amino-5-alkyl-1,3,4-thiadiazoles. This approach has been shown to provide high yields.[3]
Quantitative Data Summary
The following table summarizes the quantitative data from a key experimental protocol for the synthesis of this compound.
| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | Reaction Time | Product Yield |
| Thiosemicarbazide | Trifluoroacetic Acid | POCl₃ | 1,4-Dioxane | 3 hours | 20.6 g (from 14.5 g of thiosemicarbazide) |
Experimental Protocols
Protocol 1: Synthesis using Trifluoroacetic Acid and Thiosemicarbazide with Phosphorus Oxychloride[1]
This protocol details a common and effective method for the laboratory-scale synthesis of this compound.
Materials:
-
Thiosemicarbazide (14.5 g)
-
Trifluoroacetic Acid (CF₃COOH) (12.0 ml)
-
Phosphorus Oxychloride (POCl₃) (15.0 mL)
-
1,4-Dioxane (500 ml)
-
Cold Water
-
50% Sodium Hydroxide (NaOH) solution
Procedure:
-
To a 1 L round-bottom flask, add thiosemicarbazide (14.5 g) suspended in 1,4-dioxane (500 ml) with stirring.
-
Slowly add trifluoroacetic acid (12.0 ml) and phosphorus oxychloride (15.0 mL) to the suspension over a period of approximately 30 minutes.
-
Maintain the reaction for 3 hours. During this time, a significant amount of HCl gas will be evolved.
-
After the liberation of HCl gas has ceased, pour the reaction mixture into 100 mL of cold water with stirring.
-
Adjust the pH of the resulting solution to 9 using a 50% NaOH solution. This will cause a solid to precipitate.
-
Filter the precipitated product, wash it with cold water, and dry it at 363 K.
-
The resulting product is this compound (yield: 20.6 g).
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Synthetic pathways to this compound.
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 3. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
physical characteristics of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
An In-depth Technical Guide on the Physical Characteristics of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
This guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in pharmaceutical research and drug development.[1] The information is tailored for researchers, scientists, and professionals in the field, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant processes.
Core Physical and Chemical Properties
This compound is a solid, crystalline compound.[2] Its core identifiers and physical state properties are summarized below. It is important to note the discrepancy in reported melting points, which may be due to different experimental conditions or sample purity.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 10444-89-0 | [2][3] |
| Molecular Formula | C₃H₂F₃N₃S | [2][3][4][5] |
| Molecular Weight | 169.13 g/mol | [2][4][6] |
| Appearance | White to almost white powder/crystal | |
| White to pale cream crystals or powder | [7] | |
| Melting Point | 225-227 °C | [2] |
| 221.0-225.0 °C | ||
| 145-148 °C | ||
| Form | Solid | [2] |
Solubility Profile
The solubility of this compound has been determined in various common laboratory solvents. It exhibits a range of solubilities, being largely insoluble in non-polar solvents like chloroform and only slightly soluble in water.
Table 2: Solubility Data
| Solvent | Solubility | Temperature | Source |
| Methanol | 0.25 g / 10 mL (clear, colorless solution) | Not specified | [2] |
| 95% Ethanol | 1 g / 150 g | 20 °C | |
| Diethyl Ether | 1 g / 250 g | 20 °C | |
| Water | Slightly soluble | Not specified | |
| Chloroform | Insoluble | Not specified |
Spectroscopic Profile
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. A summary of key spectroscopic data is provided below.
Table 3: Spectroscopic Data
| Technique | Details | Source |
| ¹H NMR | Spectrum recorded in DMSO-d₆ | [4] |
| Mass Spectrometry (MS) | Electron Ionization (EI) data available | [3][8] |
| Infrared (IR) Spectroscopy | FT-IR and Gas-Phase IR spectra available | [3][8][9] |
| Raman Spectroscopy | FT-Raman spectrum available | [5][9] |
| UV-Vis Spectroscopy | Spectrum has been recorded | [4][9] |
Experimental Protocols
Detailed methodologies are essential for the replication and verification of scientific findings. This section outlines the protocols used for the synthesis and characterization of this compound.
Synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one from this compound
This protocol details a step in a synthetic route starting from the title compound.
-
Suspension: 20.6 g of this compound is suspended in 150 ml of concentrated hydrochloric acid in a 250 ml round-bottomed flask with stirring.[1]
-
Cooling: The reaction mixture is cooled to a temperature between 263 and 268 K (-10 to -5 °C).[1]
-
Diazotization: 350 mL of aqueous sodium nitrite (NaNO₂) solution (containing 21.2 g, 0.307 mol) is added slowly while maintaining the temperature at 263–268 K with continuous stirring.[1]
-
Hydrolysis: After stirring for 2 hours, 100 ml of H₂O is added, and the mixture is warmed to 333–353 K (60–80 °C) and stirred for an additional 3 hours.[1]
-
Extraction: The mixture is cooled to room temperature, and the product is extracted with dichloromethane (CH₂Cl₂), first with 150 mL and then with another 150 mL.[1]
-
Washing and Drying: The combined organic layers are washed twice with water and dried using sodium sulfate.[1]
-
Purification: The solvent is removed by distillation, and the crude product is purified by chromatography over a silica (SiO₂) column using a hexane:EtOAc (9:1) solvent system.[1]
Spectroscopic Analysis
The structural confirmation of the compound relies on a combination of spectroscopic techniques.
-
NMR Spectroscopy: ¹H NMR spectra were recorded on a Bruker DRX-400 spectrometer at 400 MHz in DMSO-d₆, using TMS as the internal standard.[8]
-
IR Spectroscopy: FT-IR spectra were obtained on a Varian 800FT-IR spectrometer.[8] Theoretical vibrational wavenumbers have also been calculated and compared with experimental FT-IR and FT-Raman spectra.[9]
-
Mass Spectrometry: Electron impact mass spectra were recorded on an Agilent GC/MS-PC system at 70 eV, utilizing a 6890N gas chromatograph and a 5975 mass selective detector.[8]
Process Visualization
To illustrate the logical flow of the synthesis and purification process, the following diagram was generated.
Caption: A flowchart of the synthesis and purification process.
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 97 10444-89-0 [sigmaaldrich.com]
- 3. This compound [webbook.nist.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. scbt.com [scbt.com]
- 7. This compound, 98% [cymitquimica.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole in various organic solvents. Due to the limited availability of extensive, publicly available quantitative data for this specific compound, this document summarizes the existing information and presents a detailed, industry-standard experimental protocol for determining its solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields who are working with this compound.
Core Concepts in Solubility
The solubility of a solid compound in a liquid solvent is a critical physicochemical property that influences a wide range of applications, from reaction kinetics and purification to formulation and bioavailability in drug development. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.
Quantitative Solubility Data
Publicly available quantitative solubility data for this compound is limited. The following table summarizes the available data, primarily from commercial chemical suppliers. It is important to note that this data may not have been determined under rigorous, controlled experimental conditions and should be used as a preliminary guide.
| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Method |
| 95% Ethanol | 20 | 1 g / 150 g | ~0.42 | Not Specified |
| Diethyl Ether | 20 | 1 g / 250 g | ~0.05 | Not Specified |
| Methanol | Not Specified | 0.25 g / 10 mL | ~1.48 | Not Specified |
| Chloroform | Not Specified | Insoluble | - | Not Specified |
| Water | Not Specified | Slightly Soluble | - | Not Specified |
Note: Molar solubility was calculated based on a molecular weight of 169.13 g/mol and estimated solvent densities at the specified temperatures. These values are approximations.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][2][3][4][5][6][7][8] The following protocol provides a detailed methodology for accurately measuring the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.
Experimental Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a series of vials, ensuring that there will be undissolved solid remaining at equilibrium.
-
Add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is recommended to perform a preliminary experiment to determine the time required to reach a plateau in concentration.
-
-
Sample Collection and Analysis:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted samples.
-
Calculate the solubility of the compound in the solvent at the specified temperature, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the determination of solubility using the isothermal shake-flask method.
Caption: Workflow for Solubility Determination
Conclusion
References
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. who.int [who.int]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
Stability and Storage of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific, quantitative stability data in publicly accessible literature, this document focuses on summarizing best practices for storage and handling based on available safety data and supplier recommendations. Furthermore, it outlines general experimental protocols for conducting stability studies, including forced degradation and photostability testing, which are essential for the development of stable formulations and for regulatory compliance.
Introduction
This compound is a versatile heterocyclic compound recognized for its enhanced chemical stability, a property imparted by the trifluoromethyl group.[1][2] This stability is crucial for its application as a building block in the synthesis of novel therapeutic agents and agrochemicals. Understanding the factors that can affect its stability is paramount for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and storage to its incorporation into final products. This guide aims to provide a foundational understanding of the stability profile of this compound and to offer practical guidance on its storage and handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₂F₃N₃S | [3] |
| Molecular Weight | 169.13 g/mol | [3] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 221-227 °C | [3] |
| Solubility | Soluble in methanol | [3] |
| Storage Class | 11 (Combustible Solids) | [3] |
Stability and Storage Recommendations
Solid-State Stability and Storage
For the solid form of the compound, the following storage conditions are recommended to minimize degradation.
Table 2: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | Room temperature, preferably in a cool place (<15°C) | To slow down potential degradation reactions. | |
| Light | Store in a dark place | To prevent potential photodegradation. | |
| Humidity | Store in a dry, well-ventilated place | To prevent hydrolysis and other moisture-related degradation. | |
| Inert Atmosphere | Not specified, but consider for long-term storage | To prevent oxidation. | General best practice |
Solution Stability and Storage
Solutions of this compound are often used in experimental settings. Proper storage is critical to maintain their integrity.
Table 3: Recommended Storage Conditions for Solutions of this compound
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | -20°C or -80°C | To significantly slow down degradation in solution. | |
| Freeze-Thaw Cycles | Avoid repeated cycles | Can lead to degradation of the compound. Aliquoting into single-use volumes is recommended. | |
| Solvent | Use appropriate, dry solvents | The choice of solvent can impact stability. Methanol is a known solvent. | [3] |
A study on a derivative of this compound indicated a propensity for retro-Knoevenagel degradation in human plasma and DMEM over 48 hours, highlighting the importance of assessing stability in relevant biological media if applicable.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a series of experimental studies should be conducted. The following are general protocols based on industry best practices and regulatory guidelines.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Objective: To investigate the intrinsic stability of the molecule by subjecting it to stress conditions.
Methodology:
-
Stress Conditions:
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at elevated temperatures (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature or slightly elevated temperatures.
-
Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.
-
Photodegradation: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples and neutralize if necessary.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
The method should be capable of separating the parent compound from all significant degradation products.
-
-
Data Interpretation:
-
Identify and characterize the major degradation products.
-
Determine the degradation pathway of the molecule.
-
Assess the "mass balance" to ensure that all degradation products are accounted for.
-
Stability-Indicating HPLC Method Development
Objective: To develop a validated analytical method capable of quantifying the decrease in the concentration of this compound and the increase in its degradation products over time.
General Parameters:
-
Column: A reversed-phase C18 column is often a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance, or mass spectrometry for higher specificity and sensitivity.
-
Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of a chemical compound like this compound.
Caption: A logical workflow for the stability assessment of a chemical compound.
Signaling Pathway of Stability Factors
This diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.
Caption: Factors influencing the degradation of the compound.
Conclusion
The stability of this compound is a critical parameter for its successful application in research and development. While specific degradation kinetics and pathways are not extensively documented in public literature, adherence to the general storage and handling guidelines outlined in this guide will help to ensure the integrity of the compound. For applications requiring stringent stability, such as in pharmaceutical development, it is imperative to conduct thorough stability studies, including forced degradation and the development of a validated stability-indicating analytical method. The experimental frameworks provided herein offer a starting point for researchers to design and execute such studies.
References
A Theoretical Deep Dive into 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: A Promising Anticancer Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive theoretical analysis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole (ATFT), a heterocyclic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Drawing upon extensive quantum chemical calculations and spectroscopic studies, this guide offers a detailed exploration of the molecule's structural, electronic, and biological properties. All quantitative data is summarized in structured tables for comparative analysis, and key experimental and theoretical workflows are visualized through detailed diagrams.
Molecular Structure and Synthesis
This compound is a derivative of the 1,3,4-thiadiazole ring, a pharmacologically important scaffold known for a broad spectrum of bioactivity. The introduction of a trifluoromethyl group is of particular interest in medicinal chemistry as it can significantly influence a molecule's potency, metabolic pathways, and permeability.
Synthesis Protocol
The synthesis of this compound can be achieved through the reaction of thiosemicarbazide with trifluoroacetic acid in the presence of phosphorus oxychloride.
Experimental Protocol:
-
Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.
-
Slowly add 12.0 ml of trifluoroacetic acid (CF3COOH) and 15.0 mL of phosphorus oxychloride (POCl3) over approximately 30 minutes.
-
Maintain the reaction for 3 hours, during which a large amount of HCl gas is liberated.
-
After the completion of HCl gas evolution, pour the reaction mixture into 100 mL of cold water with stirring.
-
Adjust the pH to 9 with a 50% NaOH solution to yield a solid precipitate.
-
Filter the product, wash it with cold water, and dry at 363 K to obtain this compound (20.6 g).
Optimized Molecular Geometry
The molecular structure of ATFT has been optimized using Density Functional Theory (DFT) calculations, primarily with the B3LYP and M06-2X functionals and a 6-311++G(d,p) basis set. These studies confirm a planar structure for the 1,3,4-thiadiazole ring. A key finding is the stability of the amino tautomer over the imino form, with a significant energy barrier preventing interconversion, which indicates the prevalence of the amino tautomer in the solid state.
Below is a summary of key calculated geometrical parameters.
| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| Bond Lengths (Å) | ||
| N1-N2 | 1.358 | - |
| C5-N6 | 1.363 | 1.364 |
| N6-H7 | 1.011 | - |
| N6-H8 | 1.007 | - |
| **Dihedral Angles (°) ** | ||
| C4–S3–C5–N6 | ~176.5 | - |
| N1–N2–C5–N6 | ~176.5 | - |
| Table 1: Selected Optimized Geometrical Parameters for this compound. |
Spectroscopic Analysis: A Combined Experimental and Theoretical Approach
Spectroscopic techniques provide crucial insights into the molecular structure and vibrational modes of ATFT. The correlation between experimental and theoretical spectra validates the computational models used.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The FT-IR and FT-Raman spectra of ATFT have been recorded and compared with theoretical vibrational wavenumbers. A strong coherence between the experimental and calculated values has been observed, confirming the accuracy of the computational approach.
Experimental Protocols:
-
FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range using a spectrophotometer with the sample prepared as a KBr pellet.
-
FT-Raman Spectroscopy: The FT-Raman spectrum is recorded in the 4000–100 cm⁻¹ range using a spectrometer equipped with a Nd:YAG laser source.
A selection of significant vibrational modes and their corresponding experimental and theoretical frequencies are presented below.
| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | B3LYP (cm⁻¹) | M06-2X (cm⁻¹) | Vibrational Assignment |
| 3443 | 3443 | 3582 | 3601 | NH₂ asymmetric stretching |
| 3330 | 3330 | 3465 | 3485 | NH₂ symmetric stretching |
| 1630 | 1630 | 1645 | 1660 | NH₂ scissoring |
| 1555 | 1555 | 1560 | 1575 | C=N stretching |
| 1350 | 1350 | 1355 | 1365 | C-N stretching |
| 1180 | 1180 | 1185 | 1195 | CF₃ symmetric stretching |
| 750 | 750 | 755 | 760 | C-S stretching |
| Table 2: Selected Vibrational Frequencies and Assignments for this compound. |
UV-Vis Spectroscopy
The electronic transitions of ATFT have been studied using UV-Vis spectroscopy and simulated with Time-Dependent DFT (TD-DFT). The calculated transition wavelengths show good agreement with the experimental data.
| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) (B3LYP) | Theoretical λmax (nm) (M06-2X) |
| Methanol | 285 | 280 | 275 |
| Water | 283 | 278 | 273 |
| Table 3: Experimental and Theoretical UV-Vis Absorption Wavelengths for this compound. |
The consistency between the experimental and theoretical spectroscopic data provides a high degree of confidence in the computational models used for further analysis of ATFT's electronic properties.
Quantum Chemical Insights
Quantum chemical calculations offer a deeper understanding of the electronic structure, reactivity, and potential bioactivity of ATFT.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key indicator of electron conductivity.
| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) |
| EHOMO (eV) | -7.98 | -8.54 |
| ELUMO (eV) | -2.46 | -2.20 |
| Energy Gap (ΔE) (eV) | 5.52 | 6.34 |
| Table 4: Calculated HOMO, LUMO, and Energy Gap for this compound. |
The calculated energy gap of 5.52174 eV suggests that ATFT is a relatively stable molecule. However, the presence of the CF₃ group increases its reactivity compared to similar compounds. Both the HOMO and LUMO are distributed over the entire molecule, with the LUMO exhibiting more antibonding characteristics.
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. For ATFT, the MEP analysis reveals that the most negative potential is located around the nitrogen atoms of the thiadiazole ring, indicating these as the primary sites for electrophilic attack. The positive potential is concentrated around the amino group hydrogens, suggesting their susceptibility to nucleophilic attack.
Non-Linear Optical (NLO) Properties
The dipole moment, polarizability, and first-order hyperpolarizability of ATFT have been calculated to assess its non-linear optical properties. The high polarizability value suggests that ATFT may possess significant NLO activity and enhanced bioactivity.
| Parameter | B3LYP/6-311++G(d,p) |
| Dipole Moment (μ) (Debye) | 5.23 |
| Mean Polarizability (α) (esu) | 7.58 x 10⁻²⁴ |
| First Hyperpolarizability (β₀) (esu) | 2.89 x 10⁻³⁰ |
| Table 5: Calculated Dipole Moment, Polarizability, and First Hyperpolarizability of this compound. |
Molecular Docking and Biological Activity
Molecular docking simulations have been performed to investigate the potential of ATFT as an anticancer agent. These studies have shown promising interactions with various protein targets.
Anticancer Activity
Experimental studies have demonstrated the cytotoxic performance of ATFT against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). These findings, coupled with molecular docking results, suggest that ATFT is a promising candidate for further development as an anticancer drug.
Molecular Docking Protocol
Computational Method:
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and ligands are removed, and polar hydrogens and Kollman charges are added.
-
Ligand Preparation: The 3D structure of ATFT is optimized using DFT. Gasteiger charges are assigned to the ligand.
-
Docking Simulation: AutoDock is commonly used for molecular docking. A grid box is defined to encompass the active site of the target protein. The Lamarckian genetic algorithm is typically employed to search for the best binding conformations.
-
Analysis: The resulting docking poses are analyzed based on their binding energy and interactions with the amino acid residues in the active site. Visualization of the interactions is often performed using software like PyMOL or Chimera.
Conclusion
The comprehensive theoretical studies on this compound, supported by experimental spectroscopic data, provide a robust foundation for its further investigation as a therapeutic agent. The molecule's electronic properties, including a favorable HOMO-LUMO gap and high polarizability, suggest significant reactivity and potential for biological activity. Molecular docking simulations and initial in-vitro studies strongly indicate its promise as an anticancer compound. This whitepaper serves as a valuable resource for researchers and professionals in the field of drug discovery and development, offering detailed insights into the chemical and biological characteristics of this intriguing heterocyclic compound.
Methodological & Application
Applications of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterocyclic scaffold, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, has emerged as a privileged structure in medicinal chemistry. Its unique combination of a trifluoromethyl group, which can enhance metabolic stability and receptor binding, and the versatile 1,3,4-thiadiazole ring, known for its diverse biological activities, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. This document provides an overview of the key applications of this scaffold, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development.
Core Applications in Drug Discovery
Derivatives of this compound have demonstrated significant potential across several therapeutic areas, primarily due to their ability to be readily functionalized to interact with a variety of biological targets. The principal applications are in the fields of oncology, infectious diseases, and inflammation.
Anticancer Activity
The this compound core has been incorporated into a multitude of derivatives exhibiting potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes or pathways crucial for cancer cell proliferation and survival.
Quantitative Data Summary: Anticancer Activity
| Derivative Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(Arylamino)-5-(trifluoromethyl)-1,3,4-thiadiazoles | MCF-7 (Breast) | 49.6 | Etoposide | >100 |
| MDA-MB-231 (Breast) | 53.4 | Etoposide | >100 | |
| Imidazo[2,1-b][1][2][3]thiadiazoles | C6 (Neuroblastoma) | 0.005 (CDK2 inhibition) | Doxorubicin | - |
| 5-substituted-2-amino-1,3,4-thiadiazoles | HepG2 (Liver) | 8.6 | Paclitaxel | - |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
Derivatives of this compound have shown broad-spectrum antimicrobial activity against various strains of bacteria and fungi. The trifluoromethyl group is often associated with increased lipophilicity, which can facilitate penetration through microbial cell membranes.
Quantitative Data Summary: Antimicrobial Activity
| Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Imidazo[2,1-b][1][2][3]thiadiazoles | Mycobacterium tuberculosis H37Rv | >6.25 | - | - |
| Thiazolo[4,3-b]-1,3,4-thiadiazoles | S. aureus | - | - | - |
| E. fecalis | - | - | - | |
| 5-Substituted-2-amino-1,3,4-thiadiazoles | Candida albicans | 8 | - | - |
| Aspergillus niger | 64 | - | - | |
| Streptococcus faecalis | 4-64 | - | - |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol describes the determination of the minimum inhibitory concentration (MIC) of test compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Certain derivatives, particularly imidazo[2,1-b]-1,3,4-thiadiazoles synthesized from this compound, have been identified as selective inhibitors of cyclooxygenase-2 (COX-2).[1] This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
Quantitative Data Summary: COX-2 Inhibition
| Compound | COX-2 Inhibition (%) | COX-1 Inhibition (%) |
| Derivative 15f | 80.6 - 49.4 | 30.6 - 8.6 |
| Derivative 15j | 80.6 - 49.4 | 30.6 - 8.6 |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general outline for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds
-
Reference inhibitor (e.g., Celecoxib)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: In separate wells of a microplate, incubate the respective enzyme with various concentrations of the test compound or the reference inhibitor for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding a suitable reagent (e.g., a strong acid).
-
PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 to assess the selectivity.
References
Unlocking Therapeutic Potential: 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole as a Versatile Scaffold for Drug Design
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is paramount. The heterocyclic compound, 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, has emerged as a privileged scaffold, demonstrating significant potential in the design and synthesis of a diverse array of biologically active molecules. Its unique structural features, including the presence of a trifluoromethyl group and a reactive amino group, make it an attractive starting point for the development of potent and selective drug candidates targeting a range of diseases, from cancer to infectious diseases.
The 1,3,4-thiadiazole ring is a well-established pharmacophore known to be present in numerous approved drugs. The introduction of a trifluoromethyl group at the 5-position enhances the lipophilicity and metabolic stability of the resulting derivatives, often leading to improved pharmacokinetic and pharmacodynamic properties. The amino group at the 2-position provides a convenient handle for further chemical modifications, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity.
This report provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the this compound scaffold for the discovery of novel therapeutics.
Application Notes
The this compound scaffold has been successfully employed in the development of compounds with a broad spectrum of pharmacological activities.
1. Anticancer Agents:
Derivatives of this scaffold have shown significant promise as anticancer agents. By serving as a building block for more complex heterocyclic systems, such as imidazo[2,1-b][1][2][3]thiadiazoles, potent inhibitors of cancer cell proliferation have been identified. These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), prostate (DU-145), and colon (HCT-116) cancer. The mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes in cell cycle progression, such as Cyclin-Dependent Kinases (CDKs).
2. Antimicrobial Agents:
The scaffold has also been utilized to generate novel antimicrobial agents. Derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The exploration of different substituents on the thiadiazole ring has led to the identification of compounds with significant minimum inhibitory concentrations (MICs), highlighting the potential of this scaffold in combating infectious diseases.
3. Antiviral Agents:
Furthermore, the this compound core has been investigated for its antiviral properties.[4] Research in this area is ongoing, with the aim of developing new antiviral drugs that can address the challenges of viral resistance and emerging viral threats.
Data Presentation
The following tables summarize the quantitative data for various derivatives of the this compound scaffold, demonstrating their potential in different therapeutic areas.
Table 1: Anticancer Activity of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 1.62 - 4.61 | [2] |
| Derivative B | MDA-MB-231 (Breast) | 49.6 | [5] |
| Derivative C | A549 (Lung) | 0.045 - 13.8 | [6] |
| Derivative D | DU-145 (Prostate) | 0.045 - 13.8 | [6] |
| FABT | NSCLC (Lung) | Not specified | [7] |
| Compound 4 | C6 (Neuroblastoma) | 0.005 | [7] |
| Compound 3e | HCT-116 (Colon) | 7.19 | [8] |
| Compound 3l | HCT-116 (Colon) | 6.56 | [8] |
| Compound 3e | SGC-7901 (Gastric) | 15.50 | [8] |
| Compound 3l | SGC-7901 (Gastric) | 25.65 | [8] |
Table 2: Antimicrobial Activity of 2-Amino-1,3,4-thiadiazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Derivative 1b | Streptococcus faecalis | 4 - 64 | |
| Derivative 1e | MSSA | 4 - 64 | |
| Derivative 1g | MRSA | 4 - 64 | |
| Derivative 2g | Candida albicans | 8 | |
| Derivative 2g | Aspergillus niger | 64 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the synthesis and evaluation of novel compounds based on the this compound scaffold.
Protocol 1: General Synthesis of Imidazo[2,1-b][1][2][3]thiadiazole Derivatives
This protocol outlines a general procedure for the synthesis of imidazo[2,1-b][1][2][3]thiadiazole derivatives from this compound.
Workflow Diagram:
Caption: Synthetic workflow for imidazo[2,1-b][1][2][3]thiadiazoles.
Materials:
-
This compound
-
Appropriate α-haloketone (e.g., 2-bromoacetophenone derivatives)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous ethanol, add the appropriate α-haloketone (1 equivalent).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
This protocol describes the determination of the cytotoxic effects of synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom plates
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for another 48 to 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, carefully remove the medium and add 150 µL of the solubilizing solution to each well to dissolve the formazan crystals.
-
Shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains using the broth microdilution method.
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well round-bottom plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well of the microdilution plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the discovery of new drug candidates. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the development of novel therapeutics with a wide range of biological activities. The application notes and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this privileged scaffold to address unmet medical needs.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. rr-asia.woah.org [rr-asia.woah.org]
- 3. protocols.io [protocols.io]
- 4. Influenza virus plaque assay [protocols.io]
- 5. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 8. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
Application Notes: Synthesis of Novel Fungicides Utilizing 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in the development of agrochemicals and pharmaceuticals due to its diverse biological activities. Compounds incorporating this ring system have demonstrated a broad spectrum of pharmacological properties, including antifungal, antibacterial, and anticancer activities. The introduction of a trifluoromethyl group at the 5-position of the 2-amino-1,3,4-thiadiazole ring is of particular interest as the trifluoromethyl group can enhance metabolic stability, lipophilicity, and bioavailability of the resulting compounds.
These notes provide a detailed overview of the application of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole as a key building block in the synthesis of novel fungicides. The focus is on the synthesis of Schiff base derivatives, a common and effective strategy to generate libraries of bioactive compounds.
Synthetic Pathway: Schiff Base Derivatives
A versatile method for the derivatization of this compound is the formation of Schiff bases through condensation with various aromatic aldehydes. This reaction is typically straightforward and allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Caption: General workflow for the synthesis and evaluation of Schiff base fungicides.
Experimental Protocols
General Protocol for the Synthesis of Schiff Base Derivatives of this compound
This protocol describes a representative procedure for the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
To this solution, add the substituted aromatic aldehyde (1.0 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
-
Dry the purified product and determine its melting point.
-
Characterize the structure of the synthesized compound using FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry.
Data Presentation: Antifungal Activity
The synthesized Schiff base derivatives can be screened for their in vitro antifungal activity against a panel of pathogenic fungi using the mycelial growth inhibition method. The results are typically expressed as the effective concentration required to inhibit 50% of mycelial growth (EC50).
Table 1: In Vitro Antifungal Activity (EC50 in µg/mL) of Representative Schiff Base Derivatives
| Compound ID | R-Group (from R-CHO) | Botrytis cinerea | Sclerotinia sclerotiorum | Rhizoctonia solani |
| SB-1 | 4-Chlorophenyl | 5.8 | 10.2 | 15.5 |
| SB-2 | 2-Hydroxyphenyl | 8.1 | 12.5 | 18.3 |
| SB-3 | 4-Nitrophenyl | 4.5 | 8.9 | 12.1 |
| SB-4 | 4-Methoxyphenyl | 12.3 | 18.7 | 25.4 |
| Control | Carbendazim | 0.57 | 1.2 | 2.5 |
Note: The data presented in this table is representative and compiled from various sources on thiadiazole derivatives for illustrative purposes. Actual values will vary depending on the specific compound and experimental conditions.
Structure-Activity Relationship (SAR)
The biological activity of the synthesized compounds is influenced by the nature and position of the substituents on the aromatic ring introduced from the aldehyde.
Application Notes and Protocols for the Synthesis of 2-Sulfonamido-Trifluoromethyl-Imidazo[2,1-b]-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 2-sulfonamido-trifluoromethyl-imidazo[2,1-b]-1,3,4-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry. The synthesis is a two-step process commencing with the formation of a 2-amino-5-substituted-1,3,4-thiadiazole intermediate, followed by its condensation with an α-haloketone to construct the final imidazo[2,1-b]-1,3,4-thiadiazole scaffold.
Experimental Protocols
The synthesis is divided into two main stages:
Part 1: Synthesis of 2-Amino-5-sulfonamido-1,3,4-thiadiazole (Intermediate 1)
This procedure outlines the formation of the key thiadiazole precursor.
Materials:
-
Chlorosulfonyl isocyanate
-
Sodium azide
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid
-
Acetone
-
Ice
Procedure:
-
In a flask equipped with a stirring mechanism and cooled in an ice bath, cautiously add chlorosulfonyl isocyanate to a stirred solution of sodium azide in acetone.
-
Maintain the reaction mixture at a low temperature and stir for the designated time to form the sulfonyl azide intermediate.
-
In a separate reaction vessel, dissolve thiosemicarbazide in concentrated sulfuric acid at a reduced temperature.
-
Slowly add the previously prepared sulfonyl azide solution to the thiosemicarbazide mixture, ensuring the temperature is controlled.
-
After the addition is complete, allow the reaction to proceed at room temperature with continuous stirring.
-
Pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-5-sulfonamido-1,3,4-thiadiazole.
Part 2: Synthesis of 2-Sulfonamido-trifluoromethyl-imidazo[2,1-b]-1,3,4-thiadiazole (Final Product)
This part details the construction of the fused imidazo-thiadiazole ring system. The general synthesis involves the reaction of a 2-amino-5-substituted-1,3,4-thiadiazole with an α-haloketone.[1][2]
Materials:
-
2-Amino-5-sulfonamido-1,3,4-thiadiazole (from Part 1)
-
1-Bromo-3,3,3-trifluoroacetone (or a similar trifluoromethyl α-haloketone)
-
Absolute Ethanol
-
Anhydrous Potassium Carbonate (or another suitable base)
Procedure:
-
Dissolve 2-amino-5-sulfonamido-1,3,4-thiadiazole in absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of 1-bromo-3,3,3-trifluoroacetone to the solution.
-
Add a slight excess of a base, such as anhydrous potassium carbonate, to the reaction mixture.
-
Reflux the mixture with stirring for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash them with a small amount of ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the final 2-sulfonamido-trifluoromethyl-imidazo[2,1-b]-1,3,4-thiadiazole.
Data Presentation
The following tables summarize representative quantitative data for compounds analogous to the target molecule, as reported in the literature.
Table 1: Physicochemical Data of Representative Imidazo[2,1-b][3][4][5]thiadiazole Derivatives
| Compound ID | R Group | Yield (%) | Melting Point (°C) |
| A | -CF₃ | 75-85 | 210-212 |
| B | -SO₂NH₂ | 70-80 | 245-247 |
Data is representative and may vary based on specific reagents and reaction conditions.
Table 2: Spectroscopic Data for Representative Imidazo[2,1-b][3][4][5]thiadiazole Derivatives
| Compound ID | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| A | 3100 (C-H), 1610 (C=N), 1180 (C-F) | 8.1 (s, 1H, imidazole-H), 7.5-7.9 (m, Ar-H) | 165 (C=N), 148 (C-S), 120 (q, CF₃), 110-130 (Ar-C) |
| B | 3300, 3200 (NH₂), 1340, 1160 (SO₂) | 8.2 (s, 1H, imidazole-H), 7.6 (s, 2H, SO₂NH₂), 7.4-7.8 (m, Ar-H) | 168 (C=N), 150 (C-S), 112-135 (Ar-C) |
Spectroscopic data is for analogous structures and should be used for reference.[1][6]
Mandatory Visualization
Caption: Synthetic workflow for 2-sulfonamido-trifluoromethyl-imidazo[2,1-b]-1,3,4-thiadiazole.
References
- 1. Synthesis and biological evaluation of 2-trifluoromethyl/sulfonamido-5,6-diaryl substituted imidazo[2,1-b]-1,3,4-thiadiazoles: a novel class of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-arylation of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-arylation of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole, a key transformation in the synthesis of various biologically active compounds. The protocols described herein are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methods, adapted for this specific electron-deficient heterocyclic amine.
Introduction
The 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole scaffold is a privileged structural motif in medicinal chemistry, exhibiting a wide range of biological activities. The N-arylation of this core structure allows for the introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document outlines two robust and versatile protocols for achieving this transformation, along with data presentation and a visual workflow to guide researchers.
Key Experimental Protocols
Two primary methods for the N-arylation of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole are presented: a Palladium-catalyzed Buchwald-Hartwig Amination and a Copper-catalyzed Ullmann Condensation.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This method is highly versatile and generally provides good to excellent yields with a broad range of aryl halides.[1][2] The choice of ligand is crucial for the success of the reaction.[2]
Materials:
-
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, X-Phos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, Schlenk line or glovebox
Procedure:
-
Reaction Setup: In a dry Schlenk tube or glovebox, combine 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 mmol), the aryl halide (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.08 mmol, 8 mol%).
-
Addition of Base and Solvent: Add the base (e.g., Cs₂CO₃, 2.0 mmol) to the reaction mixture.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at a specified temperature (typically between 80-120 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Copper-Catalyzed Ullmann N-arylation
The Ullmann condensation is a classical and cost-effective alternative to palladium-catalyzed methods, particularly effective for aryl iodides and activated aryl bromides.[3]
Materials:
-
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
Copper catalyst (e.g., CuI, Cu₂O)
-
Ligand (e.g., 1,10-phenanthroline, L-proline) (optional but often beneficial)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP, DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry reaction vessel, add 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole (1.0 mmol), the aryl halide (1.5 mmol), the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), and the ligand (if used, e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) to the mixture.
-
Add the anhydrous polar aprotic solvent (e.g., DMF, 5 mL).
-
Reaction: Heat the reaction mixture under an inert atmosphere at a specified temperature (typically between 120-160 °C) for the required time (typically 24-48 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Data Presentation
The following table summarizes representative quantitative data for the N-arylation of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with various aryl halides, based on typical outcomes for similar reactions found in the literature.
| Entry | Aryl Halide | Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Buchwald | Pd₂(dba)₃ (2) | Xantphos (8) | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 2 | 4-Chloroanisole | Buchwald | Pd(OAc)₂ (3) | X-Phos (6) | NaOtBu | Dioxane | 100 | 24 | 78 |
| 3 | 1-Iodo-4-nitrobenzene | Ullmann | CuI (10) | 1,10-phenanthroline (20) | K₂CO₃ | DMF | 140 | 24 | 92 |
| 4 | 3-Bromopyridine | Buchwald | Pd₂(dba)₃ (2) | BINAP (6) | K₃PO₄ | Toluene | 100 | 20 | 75 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Buchwald | Pd(OAc)₂ (2) | Xantphos (8) | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 6 | 4-Iodobenzonitrile | Ullmann | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 150 | 36 | 80 |
| 7 | 2-Chloropyrazine | Buchwald | Pd₂(dba)₃ (3) | X-Phos (6) | NaOtBu | Toluene | 120 | 24 | 65 |
| 8 | 1-Bromo-4-(trifluoromethyl)benzene | Buchwald | Pd(OAc)₂ (2) | Xantphos (8) | Cs₂CO₃ | Dioxane | 110 | 22 | 82 |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-arylation of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole.
Caption: General workflow for N-arylation.
Conclusion
The protocols detailed in this document provide a comprehensive guide for the successful N-arylation of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole. Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation offer effective strategies, with the choice of method depending on the specific aryl halide substrate, cost considerations, and available laboratory equipment. Careful optimization of the reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired N-arylated products. These methods are invaluable tools for the synthesis of novel compounds for drug discovery and development.
References
Application Notes and Protocols for the Derivatization of the Amino Group of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the amino group of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, a versatile building block in medicinal chemistry. The derivatization of this primary amine allows for the synthesis of a diverse range of compounds with potential therapeutic applications. The protocols outlined below cover key transformations including N-acylation, sulfonylation, Schiff base formation, and the synthesis of fused heterocyclic systems such as imidazo[2,1-b][1][2][3]thiadiazoles.
Overview of Derivatization Strategies
The exocyclic amino group of this compound is a nucleophilic center that readily participates in various chemical reactions. This reactivity allows for the introduction of a wide array of functional groups, thereby enabling the modulation of the molecule's physicochemical properties and biological activity. Common derivatization strategies include:
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Schiff Base Formation: Condensation with aldehydes and ketones to produce imines.
-
Synthesis of Fused Heterocycles: Cyclocondensation reactions to construct bicyclic ring systems, such as imidazo[2,1-b][1][2][3]thiadiazoles.
These derivatizations are crucial for structure-activity relationship (SAR) studies in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles.
Experimental Protocols and Data
Synthesis of N-Acyl Derivatives
N-acylation is a fundamental method to introduce a variety of substituents onto the amino group.
Protocol 2.1.1: N-Acylation using Acyl Chlorides
A general procedure for the N-acylation of this compound with acyl chlorides is as follows:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) and an anhydrous base such as triethylamine or potassium carbonate (1.1-1.5 equivalents) in a suitable anhydrous solvent (e.g., acetone, tetrahydrofuran (THF), or dichloromethane (DCM)).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of the desired acyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate using a Buchner funnel, wash it thoroughly with cold water, and air-dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure N-acylated product.
Protocol 2.1.2: N-Acylation using Acid Anhydrides
-
In a round-bottom flask, suspend this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or pyridine.
-
Add the acid anhydride (2-3 equivalents) to the suspension.
-
Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Allow the mixture to cool to room temperature and then pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.
Table 1: Quantitative Data for N-Acyl Derivatives of 2-Amino-1,3,4-thiadiazole Analogues
| Derivative | Acylating Agent | Yield (%) | M.p. (°C) | Spectroscopic Data (IR, cm⁻¹) | Reference |
| 2-Chloro-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide | Chloroacetyl chloride | 61 | 164–167 | 3439 (NH), 1712 (C=O) | [4] |
| Methyl 3-(5-(2-chloroacetamido)-2-thioxo-1,3,4-thiadiazol-3(2H)-yl)propanoate | Chloroacetyl chloride | 88 | 112–116 | 3441 (NH), 1710, 1691 (C=O) | [4] |
Note: Data presented is for a closely related 2-amino-1,3,4-thiadiazole derivative as specific data for the 5-trifluoromethyl analog was not available in the cited literature.
Synthesis of N-Sulfonyl Derivatives
Sulfonamides are an important class of compounds in medicinal chemistry, and their synthesis from this compound can be readily achieved.
Protocol 2.2.1: General Procedure for Sulfonylation
-
Dissolve this compound (1 equivalent) in a mixture of a suitable solvent (e.g., pyridine or a mixture of acetone and water).
-
Cool the solution in an ice bath.
-
Add the desired sulfonyl chloride (1.1 equivalents) portion-wise with stirring.
-
After the addition is complete, continue stirring at room temperature for several hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect it by filtration, wash with water, and recrystallize from a suitable solvent. If no precipitate forms, acidify the solution with dilute HCl to precipitate the product.
-
Filter the product, wash with water, and recrystallize.
Table 2: Quantitative Data for N-Sulfonyl Derivatives of 2-Amino-1,3,4-thiadiazole Analogues
| Derivative | Sulfonylating Agent | Yield (%) | M.p. (°C) | Spectroscopic Data (¹H NMR, δ ppm) | Reference |
| 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide | 4-Nitrobenzoyl chloride (multi-step) | - | - | - | [1] |
Synthesis of Schiff Bases (Imines)
The condensation of the amino group with aldehydes or ketones provides access to Schiff bases, which are versatile intermediates for the synthesis of other heterocyclic systems.
Protocol 2.3.1: General Procedure for Schiff Base Formation
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as absolute ethanol or glacial acetic acid.
-
Add the desired aromatic or aliphatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, if not already used as the solvent.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Table 3: Quantitative Data for Schiff Base Derivatives of 2-Amino-1,3,4-thiadiazole Analogues
| Derivative | Aldehyde | Yield (%) | M.p. (°C) | Spectroscopic Data (IR, cm⁻¹) | Reference |
| 4-((5-(4-((4-hydroxyphenyl)diazenyl)phenyl)-1,3,4-thiadiazol-2-ylimino)methyl)phenol | 4-Hydroxybenzaldehyde | 82 | 128 | 3400 (OH), 1604 (C=N) | [5] |
| N-(4-Nitrobenzylidene)-5-(4-((4-hydroxyphenyl)diazenyl)phenyl)-1,3,4-thiadiazol-2-amine | 4-Nitrobenzaldehyde | 79 | 101 | 3394 (OH), 1587 (C=N), 1350 (NO₂) | [5] |
Note: The provided data is for derivatives of a different 2-amino-5-aryl-1,3,4-thiadiazole.
Synthesis of Imidazo[2,1-b][1][2][3]thiadiazoles
This class of fused heterocyclic compounds often exhibits significant biological activity. They are typically synthesized by the reaction of 2-amino-1,3,4-thiadiazoles with α-haloketones.
Protocol 2.4.1: Synthesis of 2-Trifluoromethyl-5,6-diaryl-imidazo[2,1-b]-1,3,4-thiadiazoles [1]
-
A mixture of this compound (1 equivalent) and the appropriately substituted α-bromo-1,2-diaryl-1-ethanone (1 equivalent) in absolute ethanol is refluxed for an extended period (e.g., 18 hours).
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with a small amount of cold ethanol and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Table 4: Quantitative Data for Imidazo[2,1-b][1][2][3]thiadiazole Derivatives [1]
| Derivative | α-Bromo-1,2-diaryl-1-ethanone | Yield (%) | M.p. (°C) | Spectroscopic Data (¹H NMR, δ ppm) |
| 2-Trifluoromethyl-5,6-bis(4-methylphenyl)imidazo[2,1-b][1][2][3]thiadiazole | 2-Bromo-1,2-bis(4-methylphenyl)ethan-1-one | - | - | 2.30 (s, 3H, CH₃), 2.35 (s, 3H, CH₃), 7.15-7.45 (m, 8H, Ar-H), 8.30 (s, 1H, imidazole-H) |
| 2-Trifluoromethyl-5,6-bis(4-methoxyphenyl)imidazo[2,1-b][1][2][3]thiadiazole | 2-Bromo-1,2-bis(4-methoxyphenyl)ethan-1-one | - | - | 3.80 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 6.90-7.50 (m, 8H, Ar-H), 8.25 (s, 1H, imidazole-H) |
Note: Specific yield and melting point data were not provided in the abstract. The NMR data is inferred from the described structures.
Visualizations
Diagram 1: General Derivatization Pathways
Caption: General derivatization pathways for this compound.
Diagram 2: Experimental Workflow for N-Acylation
Caption: Experimental workflow for the N-acylation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acyl chlorides, sulfonyl chlorides, and α-haloketones are corrosive and lachrymatory. Handle with care.
-
Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The derivatization of the amino group of this compound provides a versatile platform for the synthesis of novel compounds with potential applications in drug discovery. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry. Further exploration of these and other derivatization strategies is encouraged to fully exploit the therapeutic potential of this privileged scaffold.
References
- 1. Synthesis and biological evaluation of 2-trifluoromethyl/sulfonamido-5,6-diaryl substituted imidazo[2,1-b]-1,3,4-thiadiazoles: a novel class of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6031108A - Process for the preparation of 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (TDA sulfone) - Google Patents [patents.google.com]
- 3. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols: 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole in Chemical Synthesis
Introduction
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole is a versatile heterocyclic compound characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties such as enhanced stability and reactivity.[1] While its direct application as a reagent in routine analytical chemistry techniques is not extensively documented in the reviewed literature, it serves as a critical building block and reagent in the synthesis of various biologically active molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] Its structural features make it a valuable intermediate for developing novel compounds with potential therapeutic or practical applications.[1][2][3] This document provides an overview of its applications in synthesis, its physicochemical properties, and a general protocol for its use in the synthesis of more complex heterocyclic systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₂F₃N₃S | [4][5] |
| Molecular Weight | 169.13 g/mol | [4][5] |
| CAS Number | 10444-89-0 | [4][5] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 225-227 °C | [4] |
| Solubility | Soluble in methanol (0.25 g/10 mL) | [4] |
| Purity | >98.0% (HPLC) |
Applications in Synthesis
This compound is primarily utilized as a precursor in the synthesis of more complex heterocyclic compounds. The amino group on the thiadiazole ring provides a reactive site for further chemical modifications, enabling the construction of diverse molecular architectures.
Key Synthetic Applications:
-
Synthesis of Imidazo[2,1-b]-1,3,4-thiadiazole Derivatives: This reagent is used to synthesize various substituted imidazo[2,1-b]-1,3,4-thiadiazoles.[4] These resulting compounds have been investigated for their potential as cyclooxygenase-2 (COX-2) inhibitors and for anti-tubercular activity.[4]
-
Formation of Bicyclic Bridgehead Nitrogen Heterocycles: It serves as a starting material in the synthesis of bicyclic nitrogen-containing heterocyclic compounds.[4]
-
Development of Agrochemicals: The compound is an important intermediate in the creation of novel herbicides and fungicides, where the trifluoromethyl group can enhance efficacy.[1]
-
Pharmaceutical Development: Its structure is incorporated into molecules being investigated for various therapeutic purposes, including antiviral and anticancer activities.[2][6] The trifluoromethyl group can improve properties like lipophilicity and bioavailability.[1]
Experimental Protocol: Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one from this compound
This protocol describes a representative synthetic application of this compound as a starting reagent. The following is a generalized procedure based on a documented synthesis.[7]
Objective: To synthesize 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one via the diazotization of this compound followed by hydrolysis.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Dichloromethane (CH₂Cl₂)
-
Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Suspension: In a round-bottom flask, suspend this compound in concentrated hydrochloric acid with stirring.[7]
-
Cooling: Cool the reaction mixture to between -10°C and -5°C using an appropriate cooling bath.[7]
-
Diazotization: Slowly add an aqueous solution of sodium nitrite dropwise to the cooled suspension while maintaining the temperature between -10°C and -5°C with continuous stirring.[7]
-
Hydrolysis: After the addition is complete, stir the reaction mixture for an additional 2 hours at the same temperature. Then, add water and warm the mixture to 60-80°C, stirring for a further 3 hours.[7]
-
Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[7]
-
Washing and Drying: Combine the organic layers, wash twice with water, and then dry over anhydrous sodium sulfate.[7]
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate solvent system.[7]
-
Final Product: Collect the purified fractions and remove the solvent to obtain pure 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.[7]
Visualizations
The following diagrams illustrate the chemical structure and a typical synthetic workflow involving this compound.
Caption: Chemical Structure of this compound.
Caption: Synthetic workflow for the conversion of the title compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. 2-アミノ-5-トリフルオロメチル-1,3,4-チアジアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole in Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and its derivatives as a scaffold in the development of novel therapeutic agents. The unique chemical properties conferred by the trifluoromethyl group and the thiadiazole ring make this compound a promising candidate for anticancer, antimicrobial, and antiviral applications.
Application Notes
1. Anticancer Potential
The 2-amino-1,3,4-thiadiazole core is a well-established pharmacophore in the design of anticancer agents. The introduction of a trifluoromethyl group at the 5-position can significantly enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved cellular uptake and bioavailability.
Mechanism of Action: While the precise mechanism of this compound is still under investigation, studies on analogous compounds suggest multiple modes of action. A key target identified for 2-amino-1,3,4-thiadiazole derivatives is the Extracellular signal-regulated kinase (ERK) pathway .[1] Inhibition of the ERK1/2 signaling cascade can disrupt downstream cellular processes crucial for cancer cell proliferation, survival, and differentiation, ultimately leading to cell cycle arrest and apoptosis.[1]
Cytotoxicity: this compound has been evaluated for its cytotoxic performance against human cancer cell lines, including A549 (non-small cell lung cancer) and HeLa (cervical cancer), with promising outcomes.[2][3][4] While the specific IC50 values from these studies are not publicly available, the broader class of 2-amino-1,3,4-thiadiazole derivatives has demonstrated significant cytotoxic activity against various cancer cell lines.
2. Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents. Derivatives of 2-amino-1,3,4-thiadiazole have shown a broad spectrum of activity against both bacteria and fungi. The trifluoromethyl substituent can enhance the antimicrobial potency of the parent compound.
Spectrum of Activity: Various derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria.[5] Antifungal activity against species like Candida albicans has also been reported.[6]
3. Antiviral Properties
The 2-amino-1,3,4-thiadiazole scaffold has been explored for the development of antiviral agents. The introduction of electron-withdrawing groups, such as the trifluoromethyl group, has been shown to enhance antiviral activity in some derivatives.[7]
Quantitative Data
Table 1: Anticancer Activity of Selected 2-Amino-1,3,4-thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung) | Not explicitly stated, but showed antiproliferative activity | [8] |
| Derivative of 2-amino-1,3,4-thiadiazole (Compound 1o) | HepG2 (Liver) | 8.6 | [6] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 (Abl protein kinase inhibition) | [8] |
| This compound | A549 (Lung), HeLa (Cervical) | Cytotoxic performance studied, specific IC50 values not reported | [2][3][4] |
Table 2: Antimicrobial Activity of Selected 2-Amino-1,3,4-thiadiazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Schiff base derivative with fluorine atom (2m) | Staphylococcus aureus | 8 | [9] |
| Schiff base derivative with nitro group (2l) | Candida tropicalis | 8 | [9] |
| p-chlorophenyl derivative (19) | Staphylococcus aureus | 62.5 | [5] |
| Tris-2,5-disubstituted 1,3,4-thiadiazole derivative (26) | Gram-positive and Gram-negative bacteria, and fungi | 8 - 31.25 | [5] |
| 5-substituted-2-amino-1,3,4-thiadiazole derivatives (25a–l) | E. coli, P. aeruginosa, S. faecalis, S. aureus | 126 - 1024 |
Experimental Protocols
1. Synthesis of this compound
This protocol is a general method and may require optimization.
Materials:
-
Thiosemicarbazide
-
Trifluoroacetic acid
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend thiosemicarbazide in a suitable solvent like dioxane.
-
Slowly add trifluoroacetic acid and then phosphorus oxychloride to the stirred suspension. The reaction is exothermic and should be cooled.
-
Heat the mixture under reflux for several hours.
-
After cooling, pour the reaction mixture into cold water.
-
Neutralize the solution with a sodium hydroxide solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
2. Protocol for MTT Assay for Anticancer Activity
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
3. Protocol for Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
This compound
-
Standardized microbial inoculum
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density.
Visualizations
Caption: Workflow for MTT Assay to Determine Anticancer Activity.
Caption: Workflow for MIC Assay to Determine Antimicrobial Activity.
Caption: Inhibition of the ERK1/2 Signaling Pathway by 2-Amino-1,3,4-thiadiazole Derivatives.
References
- 1. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of this compound with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine | 25366-22-7 | Benchchem [benchchem.com]
- 9. uokerbala.edu.iq [uokerbala.edu.iq]
Application Notes and Protocols for Investigating the Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the diverse biological activities of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole and its derivatives. This class of compounds has garnered significant interest due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections detail experimental protocols, present key quantitative data, and visualize relevant biological pathways to facilitate further research and development.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The inclusion of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of the molecule, contributing to its pharmacological profile.
Anticancer Activity
These compounds have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the inhibition of key signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Extracellular Signal-Regulated Kinase (ERK) pathways.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma), HeLa (Cervical Cancer) | Cytotoxicity Assay | Data not quantified | [1][2] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Myelogenous Leukemia) | Cytotoxicity Assay | Not specified | [3] |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | Kinase Inhibition Assay | 7.4 | [3] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 49.6 | |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | 53.4 | |
| 3,4-Dichloro-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | A549 (Lung Carcinoma) | Cytotoxicity Assay | >100 | [4] |
| 3,4-Dichloro-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 2.375 | [4] |
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The trifluoromethyl-substituted derivatives have shown activity against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of 2-Amino-1,3,4-thiadiazole Derivatives
| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |
| 5-Substituted-2-amino-1,3,4-thiadiazole derivatives | Escherichia coli, Pseudomonas aeruginosa, Streptococcus faecalis, MRSA, MSSA | Broth Dilution | 126 - 1024 | [2] |
| 2-Amino-1,3,4-thiadiazole derivatives | Streptococcus faecalis, MSSA, MRSA | Not specified | 4 - 64 | [5] |
| 2-Amino-1,3,4-thiadiazole derivative | Candida albicans | Not specified | 8 | [5] |
| 2-Amino-1,3,4-thiadiazole derivative | Aspergillus niger | Not specified | 64 | [5] |
| 2-Amino-1,3,4-thiadiazole derivatives | Bacillus subtilis | Disc Diffusion | 1000 | [2] |
| 2-Amino-1,3,4-thiadiazole derivative | Escherichia coli | Disc Diffusion | 1000 | [2] |
Anti-inflammatory Activity
Certain derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 3: Anti-inflammatory Activity of 1,3,4-Thiadiazole Derivatives
| Compound/Derivative | Target | Assay | IC50 (µM) | Selectivity Index (SI) | Reference |
| Thienopyrimidine derivative of thiadiazole | COX-2 | In vitro COX inhibition | >555.5 | >2-fold better than celecoxib | [6] |
| 4-Chlorothieno[2,3-d]pyrimidine derivative of thiadiazole | COX-2 | In vitro COX inhibition | Not specified | Not specified | [6] |
| 1,3,4-Thiadiazole-2-thione analog of flufenamic acid | COX | In vitro inhibition | 0.85 | Not specified | [7] |
| 1,3,4-Thiadiazole-2-thione analog of flufenamic acid | 5-LO | In vitro inhibition | 0.87 | Not specified | [7] |
| 3,4-Dichloro-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | COX-2 | In vitro inhibition | 0.09 | 12.22 | [4] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to ensure reproducibility and standardization of results.
Protocol for MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down or by using a plate shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol for Agar Well Diffusion Antimicrobial Susceptibility Test
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.
Materials:
-
Sterile Petri dishes
-
Mueller-Hinton Agar (MHA)
-
Bacterial or fungal strains
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent, e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) in sterile saline or broth.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the microbial suspension and streak the entire surface of the MHA plate evenly in three directions to ensure a uniform lawn of growth.
-
Well Preparation: Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no growth around each well in millimeters (mm).
-
Data Interpretation: The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.
Protocol for In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
Materials:
-
COX-2 enzyme (human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
COX Probe (e.g., a fluorometric probe)
-
This compound derivatives (dissolved in DMSO)
-
Positive control (selective COX-2 inhibitor, e.g., Celecoxib)
-
96-well black opaque microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and positive control to the desired concentrations in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to each well.
-
Inhibitor Incubation: Add the test compounds or positive control to the respective wells. Include a vehicle control (DMSO). Incubate for a specific time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve). The percent inhibition is calculated as follows: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value can be determined from a dose-response curve.
Visualizing Biological Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways potentially modulated by this compound derivatives.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the agar well diffusion assay.
Caption: Inhibition of VEGFR-2 signaling by thiadiazole derivatives.
Caption: Inhibition of the ERK1/2 pathway by a thiadiazole derivative.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.wiki [static.igem.wiki]
- 4. aacrjournals.org [aacrjournals.org]
- 5. broadpharm.com [broadpharm.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common and direct synthetic route involves the cyclization of thiosemicarbazide with trifluoroacetic acid or a derivative thereof.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, including incomplete reaction, side product formation, or suboptimal reaction conditions. To improve the yield, consider the following:
-
Choice of Cyclizing Agent: The selection of the dehydrating or cyclizing agent is critical. While various agents can be used, phosphorus oxychloride (POCl₃) is a commonly employed reagent for this transformation.[1] Alternatively, a solid-phase reaction using phosphorus pentachloride (PCl₅) as a catalyst has been reported to achieve high yields of over 91% for related 2-amino-5-substituted-1,3,4-thiadiazoles.[3]
-
Reaction Medium: The use of a mixed mineral acid medium, such as sulfuric acid and polyphosphoric acid, has been shown to improve yields in the cyclodehydration step for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[4]
-
Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature and for a sufficient duration. The reaction using thiosemicarbazide, trifluoroacetic acid, and POCl₃ is typically maintained for 3 hours.[1]
-
pH Adjustment during Workup: After quenching the reaction, careful adjustment of the pH is crucial for precipitating the product. The pH should be adjusted to around 9 using a base like a 50% NaOH solution to ensure complete precipitation of the amine product.[1]
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A potential side reaction is the dimerization of the this compound product.[5] To minimize the formation of this and other impurities, consider the following:
-
Control of Reaction Temperature: Maintaining the recommended reaction temperature is crucial, as higher temperatures can often lead to increased side product formation.
-
Purity of Starting Materials: Ensure the thiosemicarbazide and trifluoroacetic acid used are of high purity.
-
Effective Purification: Proper purification of the crude product is essential to remove any unreacted starting materials and side products.
Q4: What is the recommended method for purifying the crude this compound?
The crude product obtained after filtration and washing can be further purified by recrystallization. A common procedure involves filtering the solid precipitate, washing it with cold water, and then drying it at an elevated temperature (e.g., 363 K).[1] For related compounds, recrystallization from a mixed solvent system like DMF and water has been reported.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Ineffective cyclizing agent. | Consider using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) as the cyclizing agent.[1][3] |
| Suboptimal reaction conditions. | Ensure the reaction is run for the recommended time (e.g., 3 hours) and at the appropriate temperature.[1] | |
| Incorrect workup procedure. | Carefully adjust the pH to ~9 with a suitable base (e.g., 50% NaOH) to precipitate the product.[1] | |
| Product is an oil or fails to precipitate | Incorrect pH during workup. | Ensure the pH is sufficiently basic (~9) to precipitate the free amine.[1] |
| Presence of impurities. | Wash the crude product thoroughly with cold water. Consider an alternative purification method like column chromatography if recrystallization is ineffective. | |
| High levels of impurities in the final product | Incomplete reaction. | Increase the reaction time or consider a more efficient catalyst. |
| Side reactions. | Optimize the reaction temperature to minimize the formation of byproducts like dimers.[5] | |
| Ineffective purification. | Recrystallize the product from a suitable solvent system. Ensure the product is thoroughly dried.[1][3] |
Experimental Protocols
Protocol 1: Synthesis using Trifluoroacetic Acid and Phosphorus Oxychloride[1]
This protocol details the synthesis of this compound from thiosemicarbazide and trifluoroacetic acid.
Materials:
-
Thiosemicarbazide
-
1,4-Dioxane
-
Trifluoroacetic acid (CF₃COOH)
-
Phosphorus oxychloride (POCl₃)
-
50% Sodium hydroxide (NaOH) solution
-
Cold water
Procedure:
-
Suspend 14.5 g of thiosemicarbazide in 500 ml of 1,4-dioxane in a 1 L round-bottom flask with stirring.
-
Slowly add 12.0 ml of CF₃COOH and 15.0 mL of POCl₃ over approximately 30 minutes.
-
Maintain the reaction for 3 hours, during which a large amount of HCl gas will be produced.
-
After the evolution of HCl gas ceases, pour the reaction mixture into 100 mL of cold water with stirring.
-
Adjust the pH to 9 with a 50% NaOH solution to precipitate a solid.
-
Filter the product, wash it with cold water, and dry at 363 K.
-
The expected yield is approximately 20.6 g.
| Reagent | Amount |
| Thiosemicarbazide | 14.5 g |
| 1,4-Dioxane | 500 ml |
| Trifluoroacetic acid | 12.0 ml |
| Phosphorus oxychloride | 15.0 ml |
| Expected Yield | 20.6 g |
// Nodes A [label="Thiosemicarbazide +\n1,4-Dioxane", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add CF3COOH +\nPOCl3 (slowly)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="React for 3 hours\n(HCl gas evolves)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Quench in\ncold water", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Adjust pH to 9\nwith 50% NaOH", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Filter and wash\nwith cold water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Dry at 363 K", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="2-Amino-5-trifluoromethyl-\n1,3,4-thiadiazole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Solid-Phase Synthesis using Phosphorus Pentachloride (General Method)[3]
This protocol describes a general, high-yield method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles that can be adapted for the trifluoromethyl derivative.
Materials:
-
Thiosemicarbazide
-
Carboxylic acid (e.g., Trifluoroacetic acid)
-
Phosphorus pentachloride (PCl₅)
-
Alkaline solution (e.g., 5% Sodium carbonate solution)
-
Recrystallization solvent (e.g., DMF/H₂O mixture)
Procedure:
-
In a dry reaction vessel, add thiosemicarbazide, the carboxylic acid, and phosphorus pentachloride in a molar ratio of 1:(1-1.2):(1-1.2).
-
Grind the mixture evenly at room temperature until the reaction is complete. Let it stand to obtain the crude product.
-
Add an alkaline solution to the crude product until the pH of the mixture is between 8 and 8.2.
-
Filter the resulting mixture.
-
Dry the filter cake and recrystallize it from a suitable solvent to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
| Reactant Ratio (molar) | |
| Thiosemicarbazide | 1 |
| Carboxylic Acid | 1 - 1.2 |
| Phosphorus Pentachloride | 1 - 1.2 |
| Reported Yield Range | >91% |
// Nodes A [label="Thiosemicarbazide +\nCarboxylic Acid +\nPCl5", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Grind at Room\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Crude Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Adjust pH to 8-8.2\nwith Alkaline Solution", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Filter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Dry and\nRecrystallize", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Pure Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }
Caption: General workflow for the solid-phase synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Troubleshooting Logic
// Nodes Start [label="Low Yield Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagents [label="Check Purity of\nStarting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Verify Reaction\nTime & Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; CheckWorkup [label="Confirm pH during\nPrecipitation (~9)", fillcolor="#FBBC05", fontcolor="#202124"]; ConsiderAlternatives [label="Evaluate Alternative\nMethods", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolidPhase [label="Try Solid-Phase\nSynthesis (PCl5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MixedAcid [label="Use Mixed Acid\nMedium (H2SO4/PPA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Yield Improved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> CheckReagents; Start -> CheckConditions; Start -> CheckWorkup; CheckReagents -> ConsiderAlternatives; CheckConditions -> ConsiderAlternatives; CheckWorkup -> ConsiderAlternatives; ConsiderAlternatives -> SolidPhase [label="High Yield Potential"]; ConsiderAlternatives -> MixedAcid [label="Alternative\nCyclodehydration"]; SolidPhase -> End; MixedAcid -> End; }
Caption: Troubleshooting workflow for addressing low yield in the synthesis.
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 4. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general reaction scheme for the synthesis of this compound?
A1: The most common and direct synthesis involves the cyclization of thiosemicarbazide with trifluoroacetic acid.[1] A dehydrating agent, such as phosphorus oxychloride (POCl₃), is typically used to facilitate the ring closure. The overall reaction can be summarized as follows:
-
Reactants: Thiosemicarbazide and Trifluoroacetic Acid
-
Cyclizing/Dehydrating Agent: Phosphorus Oxychloride (POCl₃)
-
Product: this compound
Q2: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors. Here are some common issues and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time is sufficient, typically around 3 hours, and that the temperature is adequately maintained.[1]
-
Moisture in Reagents/Solvents: The presence of water can interfere with the dehydrating agent (POCl₃). Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Suboptimal Reagent Stoichiometry: The molar ratios of the reactants are crucial. A common method employs a slight excess of trifluoroacetic acid and phosphorus oxychloride relative to thiosemicarbazide.[1]
-
Inefficient Purification: Product may be lost during the work-up and purification steps. Ensure proper pH adjustment during precipitation and minimize transfers.
Q3: I have observed the formation of an unexpected side product. What could it be?
A3: A known challenge in the synthesis of 1,3,4-thiadiazole derivatives is the potential for side reactions, including dimerization and isomerization.
-
Dimerization: Under certain conditions, this compound can undergo dimerization.[2] This is more likely to occur if the reaction is heated for an extended period or at excessively high temperatures.
-
Isomerization to 1,2,4-triazole: Thermal isomerization of the 1,3,4-thiadiazole ring to a more stable 1,2,4-triazole derivative can also occur, particularly at elevated temperatures.[2]
To minimize these side products, it is important to carefully control the reaction temperature and time.
Q4: What is the best method for purifying the final product?
A4: Purification of this compound is typically achieved through recrystallization. After precipitation from the reaction mixture by adjusting the pH to around 9 with a base like 50% NaOH, the crude solid can be filtered, washed with cold water, and then recrystallized.[1] A common solvent system for recrystallization is a mixture of DMF and water. For derivatives, column chromatography over silica gel may be necessary.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive dehydrating agent (POCl₃). | Use a fresh bottle of phosphorus oxychloride. Ensure it has been stored under anhydrous conditions. |
| Insufficient reaction temperature. | Ensure the reaction mixture is heated appropriately as per the protocol. | |
| Product is a sticky solid or oil | Impurities present. | Wash the crude product thoroughly with cold water. Attempt recrystallization from a different solvent system. |
| Incomplete removal of solvent. | Dry the product under vacuum for an extended period. | |
| Difficulty in isolating the product | Product is soluble in the work-up solvent. | Ensure the pH is adjusted correctly to precipitate the product. Cool the mixture in an ice bath to maximize precipitation. |
| Formation of multiple spots on TLC | Presence of side products (dimer, isomer). | Optimize reaction conditions (temperature and time). Purify the crude product using column chromatography. |
| Unreacted starting materials. | Increase the reaction time or the amount of the cyclizing agent. |
Experimental Protocols
Synthesis of this compound [1]
-
Reaction Setup: To a 1 L round-bottom flask, add 14.5 g of thiosemicarbazide suspended in 500 ml of 1,4-dioxane with stirring.
-
Reagent Addition: Slowly add 12.0 ml of trifluoroacetic acid and 15.0 mL of phosphorus oxychloride over approximately 30 minutes.
-
Reaction: Maintain the reaction for 3 hours. During this time, a significant amount of HCl gas will be produced. Ensure proper ventilation.
-
Work-up: After the evolution of HCl gas ceases, pour the reaction mixture into 100 mL of cold water with stirring.
-
Precipitation: Adjust the pH to 9 with a 50% NaOH solution to precipitate the solid product.
-
Isolation and Drying: Filter the product, wash it with cold water, and dry at 363 K (90 °C).
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles using a solid-phase reaction with phosphorus pentachloride as a catalyst.[3]
| Substituent Group | Yield (%) | Recrystallization Solvent |
| 4-pyridyl | 95.3 | DMF/H₂O (1:2) |
| p-nitrophenyl | 96.7 | DMF/H₂O (1:2) |
| 3,5-dinitrophenyl | 95.7 | DMF/H₂O (1:2) |
References
Technical Support Center: Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of side products. 3. Suboptimal reaction conditions. 4. Impure reagents. | 1. Extend reaction time or increase temperature, monitoring progress by TLC. 2. Optimize reaction conditions to minimize side product formation (see below). 3. Systematically vary parameters such as temperature, solvent, and reagent stoichiometry. 4. Ensure the purity of starting materials, especially the dehydrating agent (e.g., POCl₃ can hydrolyze over time)[1]. |
| Presence of an Isomeric Impurity | Formation of 5-trifluoromethyl-1,2,4-triazol-3-amine. This is favored under neutral or alkaline conditions. | 1. Maintain acidic conditions during the cyclization step. The use of strong acids like concentrated sulfuric acid or phosphorus oxychloride (POCl₃) favors the formation of the 1,3,4-thiadiazole ring[2]. 2. Purify the crude product by column chromatography or recrystallization. A mixture of hexane and ethyl acetate can be effective[3]. |
| Detection of an Oxygen-containing Impurity | Formation of 2-Amino-5-trifluoromethyl-1,3,4-oxadiazole. This can occur when using phosphorus oxychloride (POCl₃) as the dehydrating agent due to a desulfurization side reaction[4]. | 1. Consider using an alternative dehydrating agent such as polyphosphoric acid (PPA) or trifluoroacetic anhydride. 2. Carefully control the reaction temperature and stoichiometry of POCl₃. 3. Purify the product using column chromatography. |
| Observation of a Higher Molecular Weight Byproduct | "Unusual dimerization" of the this compound product has been reported[1]. | 1. Minimize prolonged heating of the isolated product. 2. Optimize purification methods to separate the monomer from the dimer, such as gradient column chromatography or recrystallization from a different solvent system. |
| Reaction Fails to Proceed to Completion | The purity of the dehydrating agent, particularly phosphorus oxychloride, is critical. Hydrolyzed POCl₃ can inhibit the reaction[1]. | 1. Use freshly distilled or a new bottle of phosphorus oxychloride. 2. Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the reagent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical reagents?
A1: The most prevalent method involves the cyclization of thiosemicarbazide with a source of the trifluoromethyl group, typically trifluoroacetic acid or trifluoroacetic anhydride. This reaction requires a dehydrating agent to facilitate the ring closure. Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or polyphosphoric acid (PPA)[5][6].
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The main potential side products are:
-
5-trifluoromethyl-1,2,4-triazol-3-amine: An isomer formed through an alternative cyclization pathway, particularly favored in neutral or alkaline conditions.
-
2-Amino-5-trifluoromethyl-1,3,4-oxadiazole: A desulfurized analog that can form when using dehydrating agents like phosphorus oxychloride[4].
-
Dimer of this compound: A higher molecular weight byproduct that has been observed under certain conditions[1].
Q3: How can I differentiate between the desired 1,3,4-thiadiazole and the isomeric 1,2,4-triazole?
A3: Spectroscopic methods are essential for distinguishing between these isomers.
-
¹H NMR: The chemical shifts of the amine protons and the overall spectrum pattern will differ. While specific shifts can vary with the solvent, comparing the obtained spectrum with reference spectra is crucial.
-
¹³C NMR: The chemical shifts of the carbon atoms within the heterocyclic rings will be distinct. For instance, the C-5 carbon attached to the CF₃ group in the 1,2,4-triazole isomer has been reported to show a quartet with a specific coupling constant (J = 39 Hz)[7].
-
Mass Spectrometry: While both isomers have the same molecular weight, their fragmentation patterns may differ, which can aid in identification.
Q4: What are the optimal conditions to favor the formation of the desired this compound?
A4: To maximize the yield of the desired product and minimize side reactions, consider the following:
-
Acidic Conditions: The use of strong acids like concentrated H₂SO₄ or dehydrating agents that generate acidic conditions (e.g., POCl₃) promotes the formation of the 1,3,4-thiadiazole ring over the 1,2,4-triazole isomer[2].
-
Choice of Dehydrating Agent: While POCl₃ is effective, it can lead to the formation of the oxadiazole byproduct. Polyphosphoric acid (PPA) is a suitable alternative that can minimize this side reaction[6].
-
Temperature Control: The reaction temperature should be carefully controlled as excessive heat can lead to degradation or the formation of dimers. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
Q5: What are the recommended methods for purifying the final product?
A5: The crude product can typically be purified by the following methods:
-
Recrystallization: This is a common and effective method. A solvent system such as a mixture of hexane and ethyl acetate has been shown to be effective for recrystallization[3].
-
Column Chromatography: For separating mixtures of the desired product and its isomers or other byproducts, silica gel column chromatography is a reliable technique. A gradient elution with solvents like hexane and ethyl acetate is often employed[3].
Experimental Protocols
Synthesis of this compound using Phosphorus Oxychloride
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide (1.0 eq.) and trifluoroacetic acid (1.1 eq.).
-
Addition of Dehydrating Agent: Cool the mixture in an ice bath and slowly add phosphorus oxychloride (2.0-3.0 eq.) dropwise.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution) until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or purify by column chromatography on silica gel.
Visualizations
Caption: Main synthetic pathway and potential side reactions.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Journal of Chemical Sciences : A Facile, Rapid, one-pot Synthesis and Biological Evaluation of some Thiadiazole Derivatives - ISCA [isca.me]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited laboratory-scale synthesis involves the cyclization of thiosemicarbazide with trifluoroacetic acid using a dehydrating agent. A common and effective dehydrating agent for this reaction is phosphorus oxychloride (POCl₃) in a solvent such as 1,4-dioxane.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns are the handling of phosphorus oxychloride (POCl₃) and the exothermic nature of both the main reaction and the quenching of excess POCl₃. POCl₃ is a corrosive and toxic reagent that reacts violently with water. The hydrolysis of POCl₃ is highly exothermic and can lead to a thermal runaway if not properly controlled.[2] Careful planning for heat management and the use of appropriate personal protective equipment (PPE) are critical.
Q3: What are the key challenges when moving from a laboratory scale to a pilot or production scale?
A3: Key challenges include:
-
Heat Management: The exothermic nature of the reaction can be difficult to control in large reactors due to the lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.
-
Reagent Addition: The controlled addition of reagents, particularly POCl₃, is crucial to prevent localized hot spots and control the reaction rate.
-
Mixing: Ensuring efficient mixing in a large reactor is essential for maintaining a homogeneous reaction mixture and uniform temperature distribution.
-
Product Isolation and Purification: Isolating and purifying the product on a large scale can be challenging. This includes handling large volumes of solvents and developing an efficient crystallization process to obtain the desired purity.
-
Waste Disposal: The disposal of byproducts and waste streams, especially those containing phosphorus-based reagents, needs to be carefully managed in accordance with environmental regulations.
Q4: Are there alternative dehydrating agents to phosphorus oxychloride for this synthesis?
A4: Yes, polyphosphoric acid (PPA) is another commonly used dehydrating agent for the synthesis of 1,3,4-thiadiazoles.[3][4] The choice between POCl₃ and PPA on a large scale depends on factors such as reaction conditions, yield, purity profile, cost, and ease of handling and waste disposal.
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the consumption of starting materials and the formation of the product. For quenching of POCl₃, ³¹P NMR spectroscopy can be used to confirm the complete hydrolysis of POCl₃ and its reactive intermediates.[2][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Product loss during work-up and purification. - Degradation of starting materials or product. | - Increase reaction time or temperature, monitoring for byproduct formation. - Optimize temperature profile for the reaction. - Ensure adequate agitation for the reactor size. - Optimize the extraction and crystallization procedures. - Ensure reagents are of high purity and the reaction is performed under an inert atmosphere if necessary. |
| Formation of Impurities | - Side reactions due to high temperatures. - Presence of moisture in the reaction. - Incomplete conversion of intermediates. | - Maintain strict temperature control. - Use anhydrous solvents and reagents. - Monitor the reaction to ensure complete conversion. - Identify the impurity structure to understand its formation and develop a targeted purification strategy. |
| Difficult Product Isolation | - Product is an oil or does not crystallize easily. - Presence of impurities inhibiting crystallization. | - Try different recrystallization solvents or solvent mixtures. - Employ seeding with a small crystal of the pure product. - Purify the crude product by column chromatography before crystallization.[1] |
| Exothermic Runaway During Quenching of POCl₃ | - Quenching at low temperatures leading to accumulation of unreacted POCl₃. - Adding the quenching agent too quickly. - Adding the quenching agent to the reaction mixture instead of the reverse. | - Perform the quench at a controlled, slightly elevated temperature (e.g., 35-40°C) to ensure immediate and controlled hydrolysis.[2] - Add the reaction mixture containing POCl₃ slowly to the quenching solution. - Always perform a "reverse quench": add the POCl₃-containing mixture to the quenching solution with vigorous stirring.[2] |
| Product Discoloration | - Presence of colored impurities. - Degradation of the product. | - Treat the crude product solution with activated carbon before crystallization. - Ensure the purification process is not too harsh (e.g., avoid excessively high temperatures or strong acids/bases). |
Experimental Protocols
Laboratory-Scale Synthesis using Phosphorus Oxychloride
This protocol is adapted from a literature procedure.[1]
Reagents and Materials:
-
Thiosemicarbazide
-
1,4-Dioxane (anhydrous)
-
Trifluoroacetic acid (TFA)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution (50%)
-
Cold water
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean and dry round-bottom flask, suspend thiosemicarbazide in 1,4-dioxane with stirring.
-
Slowly add trifluoroacetic acid and then phosphorus oxychloride to the suspension over approximately 30 minutes.
-
Maintain the reaction for 3 hours. During this time, HCl gas will be evolved.
-
After the evolution of HCl gas ceases, carefully pour the reaction mixture into cold water with stirring.
-
Adjust the pH of the aqueous mixture to 9 with a 50% NaOH solution to precipitate the crude product.
-
Filter the solid precipitate, wash it with cold water, and dry it.
-
For further purification, the crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate eluent system.
Large-Scale Quenching of Excess Phosphorus Oxychloride
This protocol is based on safety recommendations for handling POCl₃.[2]
Safety Precautions: This procedure must be conducted in a well-ventilated area, with the operator wearing appropriate PPE (chemical-resistant gloves, safety goggles, and a lab coat). An emergency shower and eyewash station must be readily accessible.
Procedure:
-
Prepare a quenching solution (e.g., water or a dilute aqueous base) in a separate reactor equipped with a robust cooling system and a powerful agitator.
-
Ensure the quenching solution is vigorously stirred.
-
Slowly and controllably add the reaction mixture containing the excess POCl₃ to the quenching solution. Never add the quenching solution to the reaction mixture.
-
Monitor the temperature of the quenching vessel continuously and adjust the addition rate to maintain a safe temperature.
-
After the addition is complete, continue stirring the mixture for a sufficient period to ensure all reactive phosphorus species are hydrolyzed.
-
The completion of the quench can be verified by ³¹P NMR analysis of a sample from the quenched mixture.
Data Presentation
Table 1: Summary of a Laboratory-Scale Synthesis.
| Parameter | Value | Reference |
| Starting Material | Thiosemicarbazide | [1] |
| Reagents | Trifluoroacetic acid, Phosphorus oxychloride | [1] |
| Solvent | 1,4-Dioxane | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | Not specified, but likely reflux | |
| Work-up | Aqueous work-up with pH adjustment | [1] |
| Purification | Filtration and washing | [1] |
| Yield | 20.6 g from 14.5 g of thiosemicarbazide | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 4. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole via recrystallization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available data, ethanol is a highly effective solvent for the recrystallization of this compound.[1][2] It provides a good balance of dissolving the compound when hot and allowing for good crystal recovery upon cooling. Methanol has also been reported as a suitable solvent.[3] A mixture of N,N-dimethylformamide (DMF) and water has been used for recrystallizing similar 2-amino-5-substituted-1,3,4-thiadiazole derivatives and could be considered as an alternative.[4]
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, you can try the following:
-
Increase the solvent volume: You may not have added enough solvent. Add small increments of hot solvent until the compound dissolves.
-
Increase the temperature: Ensure your solvent is at or near its boiling point.
-
Choose a different solvent: The selected solvent may not be appropriate. Refer to the solvent selection table below to choose a more suitable one.
Q3: No crystals are forming upon cooling. What went wrong?
A3: This is a common issue that can be resolved by:
-
Inducing crystallization: Scratch the inside of the flask with a glass rod just below the surface of the solution or add a small seed crystal of the pure compound.[5]
-
Reducing the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5]
-
Cooling for a longer period: Allow the solution to cool slowly to room temperature and then place it in an ice bath for an extended period.
Q4: The recrystallized product appears oily or as a precipitate instead of crystals. What should I do?
A4: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution. To address this:
-
Add more solvent: Re-heat the solution and add more of the hot solvent to ensure the compound remains dissolved as it cools past its melting point.
-
Cool the solution more slowly: Slow cooling can promote the formation of crystals over oils.[5]
-
Use a different solvent system: A solvent with a lower boiling point might be necessary.
Q5: What are the common impurities in crude this compound?
A5: Common impurities may include unreacted starting materials such as thiosemicarbazide and trifluoroacetic acid, or by-products from the cyclization reaction.[1][6] These are typically more soluble in the recrystallization solvent and will remain in the mother liquor after filtration.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low Recovery of Crystals | - Too much solvent was used.- The solution was not cooled sufficiently.- The crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor by evaporation and cool again to recover more crystals.- Ensure the solution is cooled in an ice bath for at least 30-60 minutes.- Check for completeness of crystallization before filtering.- Use a minimum amount of ice-cold solvent to wash the crystals during filtration. |
| Colored Impurities in Crystals | - The crude material contains colored impurities that co-crystallize.- The compound may be degrading at high temperatures. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Avoid prolonged heating of the solution. |
| Crystals Form in the Funnel During Hot Filtration | - The solution is cooling too rapidly in the funnel.- The solution is too concentrated. | - Preheat the filtration funnel and filter paper.- Use a stemless funnel.- Add a small excess of hot solvent before filtration to prevent premature crystallization. |
| The Yield is Poor | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Test the mother liquor for remaining product by evaporating a small sample. If significant residue remains, concentrate the mother liquor and recrystallize.- Follow the steps to prevent premature crystallization mentioned above. |
Data Presentation
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₂F₃N₃S | [3][7] |
| Molecular Weight | 169.13 g/mol | [3][7] |
| Melting Point | 225-227 °C | [3] |
| Appearance | White to off-white solid/powder | [3][8] |
Solubility Data
| Solvent | Solubility at Room Temperature | Suitability for Recrystallization | Reference(s) |
| Methanol | Soluble (0.25 g / 10 mL) | Good | [3] |
| Ethanol (95%) | Soluble (1 g / 150 g at 20 °C) | Excellent | [1][2] |
| Diethyl Ether | Soluble (1 g / 250 g at 20 °C) | Fair (potential for low recovery) | |
| Chloroform | Insoluble | Poor (can be used as a washing solvent) | |
| Water | Slightly soluble | Poor (can be used as an anti-solvent in a mixed solvent system) | |
| N,N-Dimethylformamide (DMF) / Water | - | Potentially good (used for similar compounds) | [4] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol outlines the steps for purifying this compound using ethanol as the solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Mandatory Visualizations
Logical Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic for Recrystallization Issues
Caption: Troubleshooting flowchart for common recrystallization problems.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Characterization of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common characterization techniques for this compound derivatives?
A1: The most common techniques for characterizing these derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment. Infrared (IR) spectroscopy is also commonly used to identify functional groups.
Q2: What are some of the known biological activities of this class of compounds?
A2: this compound derivatives have been investigated for a range of biological activities, most notably as potential anticancer agents.[1][2] Some studies suggest they may interfere with signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[3]
Q3: Are there any common stability issues I should be aware of during my experiments?
A3: While generally stable, some 1,3,4-thiadiazole derivatives can be susceptible to hydrolysis under strong acidic or basic conditions. Additionally, thermal isomerization into 1,2,4-triazoles has been observed under certain conditions. It is recommended to store these compounds in a cool, dry place and to use them in appropriate buffers for biological assays.
Q4: Can this compound derivatives exist in different tautomeric forms?
A4: Yes, these compounds can exist in amino and imino tautomeric forms. Theoretical and experimental studies suggest that the amino tautomer is generally more stable, especially in the solid state.[1] However, the equilibrium can be influenced by the solvent, with protic solvents potentially shifting the equilibrium towards the imino form.[1] This can lead to unexpected peaks in NMR spectra.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the characterization of this compound derivatives.
NMR Spectroscopy Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Broad or disappearing NH₂ peak in ¹H NMR | - Proton exchange with residual water in the solvent.- Tautomerism between amino and imino forms. | - Use a freshly opened or dried deuterated solvent.- Add a drop of D₂O to confirm the exchangeable proton; the peak should disappear.- Acquire the spectrum at a lower temperature to slow down the exchange process. |
| Unexpected number of signals in ¹H or ¹³C NMR | - Presence of impurities from the synthesis.- Tautomerism leading to a mixture of isomers.- Dimerization of the molecule. | - Check the purity of the sample by HPLC.- Run 2D NMR experiments (e.g., COSY, HSQC) to aid in signal assignment.- Consider the possibility of different tautomers and compare the spectra with theoretical predictions if possible. |
| Complex splitting patterns for the trifluoromethyl group in ¹⁹F NMR | - Coupling with nearby protons or other fluorine atoms in more complex derivatives. | - Run a proton-decoupled ¹⁹F NMR experiment to simplify the spectrum to a singlet.- Analyze the coupling constants to determine the proximity of other magnetically active nuclei. |
Mass Spectrometry Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Molecular ion peak ([M]⁺) is weak or absent in EI-MS | - The molecular ion is unstable and readily fragments. | - Use a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).- Look for characteristic fragment ions, such as the loss of N₂. |
| Unexpected high mass peaks observed | - Dimerization or oligomerization of the compound in the ion source. | - Lower the concentration of the sample.- Modify the ion source conditions (e.g., temperature).- Analyze the isotopic pattern to confirm the elemental composition of the high-mass species. |
| Complex fragmentation pattern | - Multiple fragmentation pathways are possible for substituted derivatives. | - A key fragmentation pathway for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule (N₂).- Perform MS/MS analysis to isolate and fragment specific ions to elucidate the fragmentation pathways. |
HPLC Analysis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Interaction of the basic amino group with acidic silanols on the column.- Inappropriate mobile phase pH. | - Use a base-deactivated column or an end-capped C18 column.- Add a small amount of a modifier like trifluoroacetic acid (TFA) or use a buffered mobile phase to control the ionization of the analyte. |
| Multiple peaks for a pure compound | - Tautomerism or isomerization on the HPLC timescale. | - Modify the mobile phase composition or temperature to see if the peak ratios change.- Collect the fractions and analyze them by NMR or MS to identify the different species. |
| Poor retention on a reverse-phase column | - The compound is too polar for the chosen column and mobile phase. | - Use a more polar stationary phase (e.g., a polar-embedded or cyano column).- Decrease the percentage of the organic solvent in the mobile phase. |
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives (in DMSO-d₆)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| NH₂ | 7.5 - 8.5 (broad) | - | Chemical shift and peak shape are highly dependent on concentration and solvent. |
| Aromatic-H (if present) | 7.0 - 8.5 | 110 - 150 | Dependent on the nature and position of substituents on the aromatic ring. |
| Thiadiazole C2 | - | 165 - 175 | Carbon attached to the amino group. |
| Thiadiazole C5 | - | 145 - 155 (quartet) | Carbon attached to the CF₃ group, often appears as a quartet due to C-F coupling. |
| CF₃ | - | 115 - 125 (quartet) | Carbon of the trifluoromethyl group. |
Note: These are approximate ranges and can vary based on the specific substituents on the derivative.
Table 2: Common Mass Spectrometry Fragments for this compound Derivatives
| m/z Value | Proposed Fragment | Notes |
| [M]⁺ | Molecular Ion | The intact molecule with a positive charge. |
| [M-28]⁺ | Loss of N₂ | A common fragmentation pathway for thiadiazoles. |
| [M-CF₃]⁺ | Loss of Trifluoromethyl group | Loss of a trifluoromethyl radical. |
| [CF₃]⁺ | Trifluoromethyl cation | m/z = 69 |
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for these compounds due to their potential for hydrogen bonding and moderate polarity.
-
Dissolution: Gently swirl or sonicate the vial to ensure the complete dissolution of the sample.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard operating procedures.
Protocol 2: ESI-MS Sample Preparation
-
Stock Solution: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: If any precipitate is observed, filter the working solution through a 0.22 µm syringe filter.
-
Vial Transfer: Transfer the final solution to an appropriate autosampler vial.
-
Analysis: Analyze the sample using an ESI-MS instrument in positive ion mode. The addition of a small amount of formic acid can aid in protonation.
Protocol 3: General RP-HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with a suitable low percentage of mobile phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically between 254-280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: Potential signaling pathways affected by this compound derivatives in cancer cells.
Caption: Logical troubleshooting workflow for unexpected NMR spectra of the target derivatives.
References
avoiding dimer formation in 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding dimer formation during reactions with 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.
Troubleshooting Guide: Dimer Formation in Reactions
Undesired dimer formation can be a significant issue in reactions involving this compound, leading to reduced yields of the desired product and purification challenges. This guide addresses common scenarios and provides strategies to mitigate this side reaction.
Problem 1: Low yield of N-acylated/N-sulfonylated product with evidence of a higher molecular weight side-product.
-
Possible Cause: Self-reaction of the starting material, potentially forming a dimer, competing with the desired acylation or sulfonylation reaction. The exocyclic amino group of one molecule could potentially react with another molecule under certain conditions.
-
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain low to moderate temperatures (e.g., 0 °C to room temperature). | Higher temperatures can accelerate the rate of undesired side reactions, including dimerization. |
| Reagent Addition | Add the acylating or sulfonylating agent slowly and portion-wise to the solution of the amino-thiadiazole. | This maintains a low concentration of the amino-thiadiazole relative to the electrophile, favoring the desired bimolecular reaction over self-reaction. |
| Base Selection | Use a non-nucleophilic base (e.g., pyridine, triethylamine, or diisopropylethylamine) to neutralize the acid generated during the reaction. | Stronger, nucleophilic bases might deprotonate the amino group to a greater extent, potentially increasing its reactivity towards self-condensation. |
| Solvent Choice | Employ a polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). | These solvents can effectively solvate the reagents and intermediates without participating in the reaction. |
| Concentration | Work at lower concentrations of the this compound. | Higher concentrations can increase the probability of intermolecular reactions leading to dimer formation. |
Problem 2: Formation of an "unusual dimer" as a significant by-product.
-
Possible Cause: A specific, less common dimerization pathway may be occurring under particular reaction conditions. A study by Kim and Il'inykh has reported an "unusual dimerization" of this compound.[1] While the full details of the mechanism are in the original publication, it highlights that this molecule can undergo self-reactions beyond simple hydrogen bonding.
-
Troubleshooting Steps:
-
Review Reaction Conditions: Carefully compare your experimental setup with established protocols for successful reactions of this substrate.
-
Characterize the By-product: Isolate the suspected dimer and characterize it using techniques like Mass Spectrometry, ¹H NMR, and ¹³C NMR to confirm its structure. This will provide insight into the reaction pathway leading to its formation.
-
Consult the Literature: Refer to the publication "Unusual dimerization of this compound" for specific conditions that promote this side reaction and how to avoid them.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common type of dimer observed for this compound?
In the solid state, this compound is known to form hydrogen-bonded dimers.[2][3] In solution, the formation of covalently linked dimers can occur as an "unusual" side reaction under specific, though not fully elucidated in readily available literature, conditions.[1]
Q2: How can I detect dimer formation in my reaction mixture?
-
Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify the presence of a compound with the expected mass of the dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of unexpected peaks in the ¹H or ¹³C NMR spectrum of the crude product can indicate the presence of a dimer.
Q3: Does the trifluoromethyl group influence dimer formation?
The strong electron-withdrawing nature of the trifluoromethyl group decreases the basicity of the exocyclic amino group and the endocyclic nitrogen atoms. This electronic effect generally makes the amino group less nucleophilic, which could, in theory, reduce the propensity for certain types of dimerization compared to analogues without this group.
Q4: What is the role of pH in controlling dimer formation?
-
Acidic Conditions: The amino group will be protonated, rendering it non-nucleophilic and thus preventing dimerization reactions that involve its nucleophilic attack.
-
Basic Conditions: The amino group is deprotonated and more nucleophilic. Strongly basic conditions might facilitate undesired side reactions. For most N-functionalization reactions, a mild base is used to scavenge the acid produced, maintaining a neutral to slightly basic environment.
Q5: Are there any general strategies to improve the yield of the desired monomeric product?
-
Use of Protecting Groups: If the reaction conditions are harsh and lead to significant side products, consider protecting the amino group before carrying out the desired transformation.
-
Optimization of Reaction Conditions: Systematically vary parameters such as temperature, concentration, solvent, and the type and amount of base to find the optimal conditions that favor the desired reaction pathway.
-
Purification: If dimer formation cannot be completely avoided, utilize chromatographic techniques such as column chromatography or preparative HPLC to separate the desired product from the dimeric by-product.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
This protocol provides a general method for the acylation of the amino group, which typically avoids dimer formation.
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., DCM, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.0-1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Methanol | 0.25 g / 10 mL (clear, colorless) | [Sigma-Aldrich Product Information] |
| 95% Ethanol | 1 g / 150 g at 20 °C | [Sigma-Aldrich Product Information] |
| Diethyl Ether | 1 g / 250 g at 20 °C | [Sigma-Aldrich Product Information] |
| Chloroform | Insoluble | [Sigma-Aldrich Product Information] |
| Water | Slightly soluble | [Sigma-Aldrich Product Information] |
Visualizations
Caption: Workflow for N-acylation of this compound.
Caption: Troubleshooting logic for dimer formation.
References
Validation & Comparative
Comparative 1H NMR Analysis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR spectral characteristics of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, offering a comparative analysis with structurally related analogs and outlining standard experimental protocols.
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic scaffold in medicinal chemistry. The unique electronic properties of the trifluoromethyl group significantly influence the chemical environment of the protons, making 1H NMR an invaluable tool for its structural elucidation and purity assessment. This document presents a comparative analysis of its spectral data with related 2-amino-1,3,4-thiadiazole derivatives, details experimental procedures for data acquisition, and discusses alternative analytical techniques.
1H NMR Spectral Data and Comparison
The 1H NMR spectrum of this compound is characterized by a single prominent signal corresponding to the amino (-NH2) protons. The chemical shift of this signal is highly dependent on the solvent used, due to varying degrees of hydrogen bonding and solvent polarity.
In Dimethyl Sulfoxide-d6 (DMSO-d6), a common solvent for polar compounds, the amino protons of this compound typically appear as a broad singlet.[1] The electron-withdrawing nature of the trifluoromethyl group at the 5-position deshields the amino protons, causing them to resonate at a downfield chemical shift compared to the unsubstituted analog, 2-amino-1,3,4-thiadiazole.
For a comprehensive comparison, the 1H NMR data for this compound and its structural analogs are summarized in the table below.
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
| This compound | DMSO-d6 | -NH2 | ~8.4 (broad singlet) |
| 2-Amino-1,3,4-thiadiazole | DMSO-d6 | -NH2 | ~7.2 (singlet) |
| 2-Amino-1,3,4-thiadiazole | DMSO-d6 | H-5 | ~8.6 (singlet) |
| 2-Amino-5-methyl-1,3,4-thiadiazole | DMSO-d6 | -NH2 | ~7.1 (broad singlet) |
| 2-Amino-5-methyl-1,3,4-thiadiazole | DMSO-d6 | -CH3 | ~2.4 (singlet) |
Note: Chemical shifts can vary slightly depending on the concentration, temperature, and purity of the sample.
Experimental Protocol for 1H NMR Analysis
A standard protocol for acquiring the 1H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum at room temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Visualization of the Analytical Workflow
The logical flow of the 1H NMR analysis process can be visualized as follows:
Caption: Workflow for 1H NMR analysis.
Structural Comparison of 2-Amino-1,3,4-thiadiazole Derivatives
The electronic effect of the substituent at the 5-position of the 1,3,4-thiadiazole ring significantly influences the chemical shift of the amino protons. This relationship can be visualized as follows:
Caption: Effect of 5-substituent on -NH2 chemical shift.
Alternative Analytical Techniques
While 1H NMR is a primary tool for the structural analysis of this compound, other analytical techniques can provide complementary information:
-
13C NMR Spectroscopy: Provides information about the carbon framework of the molecule.
-
19F NMR Spectroscopy: Directly observes the trifluoromethyl group, offering valuable data on its electronic environment.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H and C-F bonds.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state.
References
A Comparative Guide to the FT-IR Spectra of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and its Analogs
For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique for elucidating the functional groups and overall molecular structure of a compound. This guide provides a comparative analysis of the FT-IR spectrum of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, a molecule of interest in medicinal chemistry, with its close structural analogs: 2-Amino-1,3,4-thiadiazole and 2-Amino-5-methyl-1,3,4-thiadiazole. This comparison, supported by experimental data, will aid in the identification and characterization of these and similar molecular entities.
Performance Comparison of this compound and Alternatives
The FT-IR spectrum of this compound is characterized by specific vibrational modes influenced by its substituent groups. A comparison with its non-fluorinated and methylated counterparts reveals key differences in their spectral fingerprints.
| Vibrational Mode | This compound (cm⁻¹) | 2-Amino-1,3,4-thiadiazole (cm⁻¹) | 2-Amino-5-methyl-1,3,4-thiadiazole (cm⁻¹) |
| N-H Asymmetric Stretch | 3303 | ~3400-3300 | ~3400-3300 |
| N-H Symmetric Stretch | 3129 | ~3300-3200 | ~3300-3200 |
| N-H Scissoring | 1643 | ~1630 | ~1640 |
| Thiadiazole Ring Stretch | ~1500-1400 | ~1500-1400 | ~1500-1400 |
| C-F Stretching | ~1300-1100 | N/A | N/A |
| N-N Stretching | 1124 | Not specified | Not specified |
| N-H Rocking | 1040 | Not specified | Not specified |
| C-S Stretching | ~700-600 | ~700-600 | ~700-600 |
Note: Some values are approximated based on typical ranges for the specified functional groups.
The most notable difference in the spectrum of this compound is the presence of strong absorption bands in the 1300-1100 cm⁻¹ region, which are characteristic of C-F stretching vibrations from the trifluoromethyl group. These bands are absent in the spectra of the other two compounds. The N-H stretching frequencies are also slightly shifted, which can be attributed to the electron-withdrawing nature of the trifluoromethyl group influencing the hydrogen bonding environment of the amino group.
Experimental Protocols
A standardized protocol for acquiring high-quality FT-IR spectra of solid organic compounds is crucial for reliable and reproducible data. The following outlines the Potassium Bromide (KBr) pellet method, a widely used technique.
Objective: To prepare a solid sample of an organic compound in a KBr pellet for FT-IR analysis.
Materials:
-
Organic compound (1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die set
-
FT-IR spectrometer
Procedure:
-
Grinding: In a dry agate mortar, grind 1-2 mg of the solid organic sample to a fine powder.
-
Mixing: Add 100-200 mg of dry, spectroscopy-grade KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the mixture to the die of a pellet press. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.
-
Background Spectrum: Place a pellet made of pure KBr into the sample holder of the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide, as well as any impurities in the KBr.
-
Sample Spectrum: Replace the KBr blank with the sample pellet in the spectrometer and acquire the FT-IR spectrum. The typical scanning range is 4000-400 cm⁻¹.
Visualizing the Experimental Workflow
The logical flow of the KBr pellet preparation and FT-IR analysis can be represented by the following diagram:
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
This guide provides a foundational comparison of the FT-IR spectra of this compound and its analogs, alongside a detailed experimental protocol. This information is intended to assist researchers in the accurate identification and characterization of these and related heterocyclic compounds.
Reactivity Under the Microscope: A Comparative Guide to 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and Other Thiadiazoles
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of heterocyclic compounds is paramount for novel synthesis and drug design. This guide provides a comparative analysis of the reactivity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole against other substituted 1,3,4-thiadiazoles, supported by computational data and outlining general experimental protocols.
The introduction of a trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly modulates the electronic properties and, consequently, the chemical reactivity of the 2-amino-1,3,4-thiadiazole scaffold. This guide delves into these differences, offering insights for synthetic strategies and molecular design.
Electronic Properties and Reactivity: A DFT Study Comparison
A key indicator of chemical reactivity is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally implies higher reactivity. A Density Functional Theory (DFT) study has shown that this compound (ATFT) possesses a smaller energy gap compared to both 1,3,4-thiadiazole and its non-fluorinated analog, 2-amino-5-methyl-1,3,4-thiadiazole, suggesting increased reactivity.[1]
| Compound | HOMO-LUMO Energy Gap (eV) | Implication for Reactivity |
| 1,3,4-Thiadiazole | 6.15767 | Lowest Reactivity |
| 2-Amino-5-methyl-1,3,4-thiadiazole | 5.5397 | Intermediate Reactivity |
| This compound (ATFT) | 5.52174 | Highest Reactivity |
Table 1: Comparison of HOMO-LUMO energy gaps and implied reactivity of selected thiadiazole derivatives, based on DFT calculations.[1]
The data clearly indicates that the presence of the trifluoromethyl group in ATFT enhances its reactivity. This is attributed to the strong electron-withdrawing nature of the -CF3 group, which influences the electron density distribution across the thiadiazole ring.
General Reactivity of 2-Amino-1,3,4-thiadiazoles
The 1,3,4-thiadiazole ring is generally considered an electron-deficient system, making it susceptible to nucleophilic attack. However, the 2-amino group is a strong activating group, which can direct electrophilic substitution. The reactivity of substituted 2-amino-1,3,4-thiadiazoles is a balance between the electronic effects of the substituent at the 5-position and the activating amino group.
Common reactions involving the 2-amino-1,3,4-thiadiazole scaffold include:
-
Electrophilic Substitution: While the thiadiazole ring itself is resistant to electrophilic attack, the fused imidazo[2,1-b][1][2][3]thiadiazole system can undergo electrophilic substitution, such as bromination.[4]
-
Acylation and Alkylation of the Amino Group: The exocyclic amino group is nucleophilic and readily undergoes reactions with acylating and alkylating agents.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be used in various coupling reactions.[2]
-
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.[5]
Experimental Protocols
Below is a general experimental protocol for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, which is a common precursor for many reactivity studies.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
This protocol describes the cyclization of a thiosemicarbazide with a carboxylic acid.
Materials:
-
Substituted carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA)
-
Ice
-
Sodium hydroxide solution (for neutralization)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of the substituted carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.
-
The mixture is added portion-wise to a dehydrating agent like phosphorus oxychloride or polyphosphoric acid with stirring.
-
The reaction mixture is heated, typically at 75-85°C, for a specified time (e.g., 1-2 hours) and monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then poured onto crushed ice.
-
The resulting solution is neutralized with a sodium hydroxide solution to precipitate the product.
-
The crude product is filtered, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol.
Visualizing Reactivity Concepts
The following diagrams illustrate key concepts related to the reactivity of 2-amino-1,3,4-thiadiazoles.
Caption: Factors influencing the reactivity of 2-amino-5-substituted-1,3,4-thiadiazoles.
Caption: General experimental workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.
Conclusion
The available computational data strongly suggests that this compound is more reactive than its non-fluorinated counterparts due to the electron-withdrawing nature of the trifluoromethyl group. This enhanced reactivity, coupled with the versatile chemistry of the 2-amino-1,3,4-thiadiazole scaffold, makes it an attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further experimental studies are warranted to quantitatively compare the reaction rates and yields of this compound with a wider range of substituted thiadiazoles in various organic transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of new -1,3,4-Thiadiazoles Substituted with Oxazepine and Benzoxazepine Moieties – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and its structurally related analogs. The primary focus of this document is the anticancer activity of these compounds, supported by experimental data and detailed methodologies.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This compound has been identified as a compound of interest with demonstrated cytotoxic effects against various cancer cell lines. This guide aims to contextualize its activity by comparing it with that of its analogs, providing a valuable resource for structure-activity relationship (SAR) studies and future drug design.
Anticancer Activity: A Comparative Analysis
Data Presentation: Cytotoxicity of 1,3,4-Thiadiazole Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-amino-5-substituted-1,3,4-thiadiazole analogs against a panel of cancer cell lines. This data allows for a direct comparison of the relative potencies of these compounds.
| Compound/Analog | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | -CF3 | A549, HeLa | Activity Confirmed | [1][2] |
| Analog 1 | 4-Chlorobenzyl-(disulfide) | A549 | 4.04 | [3] |
| Analog 1 | 4-Chlorobenzyl-(disulfide) | MCF-7 | 1.78 | [3] |
| Analog 2 | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 | 9 | [3] |
| Analog 3 | N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 | 7.4 | [3] |
| Analog 4 | 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 | Activity Confirmed | [3] |
| Analog 5 | 5-(1H-benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine | A549, H1975 | QC inhibitor | [4] |
| Analog 6 | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | |
| Analog 6 | 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 | |
| Analog 7 | 5-(thiophen-2-yl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | HepG-2 | 4.37 | |
| Analog 7 | 5-(thiophen-2-yl)-N-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine | A-549 | 8.03 |
Experimental Protocols
The evaluation of the cytotoxic activity of the compounds listed above is predominantly carried out using the MTT assay.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., A549, HeLa) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Caption: A general workflow of the MTT assay for evaluating cytotoxicity.
Mechanism of Action: Signaling Pathway Inhibition
While the precise signaling pathway for this compound is still under investigation, studies on closely related analogs provide strong evidence for the mechanism of action. Specifically, the analog 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has been shown to inhibit the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway in A549 lung carcinoma cells[3]. This inhibition leads to cell cycle arrest at the G1/S phase transition, ultimately suppressing cancer cell proliferation.
The ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for anticancer therapies.
Caption: Proposed inhibition of the ERK signaling pathway by 2-amino-1,3,4-thiadiazole derivatives.
Conclusion
This compound and its analogs represent a promising class of compounds with significant anticancer potential. The comparative data presented in this guide highlight the importance of the 5-substituent on the thiadiazole ring in modulating cytotoxic activity. The likely mechanism of action through inhibition of the ERK signaling pathway provides a solid foundation for further investigation and the rational design of more potent and selective anticancer agents. Future studies should focus on elucidating the precise molecular interactions within the ERK pathway and conducting in vivo efficacy studies to validate the therapeutic potential of these compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of this compound with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-1,3,4-thiadiazoles as Glutaminyl Cyclases Inhibitors Increase Phagocytosis through Modification of CD47-SIRPα Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Properties of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer properties of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and other bioactive 1,3,4-thiadiazole derivatives. The information is compiled from preclinical studies to offer an objective overview of their performance, supported by available experimental data.
Introduction to this compound
This compound (ATFT) is a synthetic heterocyclic compound that has been investigated for its potential as an anticancer agent. Theoretical and experimental studies have been conducted to understand its molecular structure, electronic properties, and biological activity.[1][2] In vitro studies have confirmed its cytotoxic performance against human cancer cell lines, suggesting its promise as a candidate for further anticancer drug development.[3][4]
While specific IC50 values for this compound against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines were not explicitly detailed in the reviewed literature, studies confirm positive outcomes from its cytotoxic performance against these lines.[3][4]
Comparative Analysis of Anticancer Activity
The 1,3,4-thiadiazole scaffold is a common feature in a variety of compounds investigated for their anticancer properties. The following tables summarize the in vitro cytotoxic activity of several 2-amino-1,3,4-thiadiazole derivatives against a range of human cancer cell lines. This comparative data highlights the influence of different substitutions on the thiadiazole ring on their anticancer potency.
Table 1: Cytotoxicity of 2-Amino-1,3,4-thiadiazole Derivatives Against Various Cancer Cell Lines
| Compound Name | 5-Substituent | 2-Amino Substituent | Cancer Cell Line | IC50 (µM) |
| This compound | -CF3 | -H | A549, HeLa | Data not available in reviewed literature |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | -C6H4-3-OCH3 | -NH-C6H4-2-CF3 | MCF-7 | 49.6[5] |
| MDA-MB-231 | 53.4[5] | |||
| 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | -C6H3-2,4-(OH)2 | -NH-C6H4-4-F | A549 | 13.7[4] |
| C6 (Glioma) | 23.5[4] | |||
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | -S-S-CH2-C6H4-4-Cl | -H | MCF-7 | 1.78 |
| A549 | 4.04 | |||
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | -S-CH2-CO-NH-(5-nitrothiazol-2-yl) | -NH-C6H4-4-CF3 | K562 | 7.4 |
Experimental Protocols
The evaluation of the anticancer properties of these compounds predominantly relies on in vitro cytotoxicity assays. The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the solvent used to dissolve the compound) and a negative control (medium only) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several 2-amino-1,3,4-thiadiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of the ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, this pathway is hyperactivated. Some 2-amino-1,3,4-thiadiazole derivatives, such as 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), have been shown to inhibit the activation of ERK1/2. This inhibition leads to cell cycle arrest, thereby preventing cancer cell proliferation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of this compound with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and its Methyl Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and its methyl analog, 2-Amino-5-methyl-1,3,4-thiadiazole. The comparison covers their synthesis, physicochemical properties, and biological activities, with a focus on their potential as anticancer agents. Experimental data and protocols are provided to support further research and development.
Physicochemical Properties
The introduction of a trifluoromethyl group in place of a methyl group significantly influences the physicochemical properties of the 2-amino-1,3,4-thiadiazole scaffold. The high electronegativity of the fluorine atoms in the trifluoromethyl group can alter the electronic distribution within the molecule, impacting its reactivity, lipophilicity, and metabolic stability.
| Property | This compound | 2-Amino-5-methyl-1,3,4-thiadiazole |
| Molecular Formula | C₃H₂F₃N₃S | C₃H₅N₃S |
| Molecular Weight | 169.13 g/mol | 115.16 g/mol |
| Melting Point | 225-227 °C | 223-228 °C |
| Appearance | Solid | White to light beige crystalline powder |
| Solubility | Soluble in methanol (0.25 g/10 mL) | Information not readily available |
| Calculated LogP | Not available | Not available |
| Calculated Energy Gap (ΔE) | 5.52174 eV[1] | 5.5397 eV (for a related difluoro-analog)[1] |
Note: Some data is derived from computational studies and supplier information and should be confirmed experimentally.
Synthesis
Both compounds can be synthesized from thiosemicarbazide and the corresponding carboxylic acid or its derivative.
Synthesis of this compound
A common method involves the cyclization of thiosemicarbazide with trifluoroacetic acid.
Experimental Protocol: To a solution of thiosemicarbazide in a suitable solvent, trifluoroacetic acid is added. The reaction mixture is then heated under reflux. The product is isolated upon cooling and can be purified by recrystallization.
Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
This analog can be prepared by reacting thiosemicarbazide with acetic acid or acetic anhydride.
Experimental Protocol: A mixture of thiosemicarbazide and an excess of acetic anhydride is heated at reflux for several hours. After cooling, the resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure product.
Biological Activity: A Comparative Overview
Both this compound and its methyl analog are of interest for their potential biological activities, particularly as anticancer agents. The trifluoromethyl group is often introduced into drug candidates to enhance efficacy and metabolic stability.
Anticancer Activity
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential in cancer therapy. Their mechanism of action is believed to involve the inhibition of key signaling pathways that control cell proliferation and survival.
A study on this compound investigated its cytotoxic performance against A549 (human lung carcinoma) and HeLa (human cervical cancer) cell lines, showing promising results as an anticancer agent.[1][2] While specific IC50 values from this study are not publicly available, the research highlights its potential.
Workflow for Cytotoxicity Evaluation:
Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.
Mechanism of Action: Inhibition of the ERK1/2 Signaling Pathway
Research on 2-amino-1,3,4-thiadiazole derivatives suggests that their anticancer effects may be mediated through the inhibition of the extracellular signal-regulated kinase (ERK) pathway. The ERK1/2 signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action involving the inhibition of the ERK1/2 signaling pathway.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
96-well plates
-
Complete culture medium
-
Test compounds (this compound and 2-Amino-5-methyl-1,3,4-thiadiazole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of this compound with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dmed.org.ua [library.dmed.org.ua]
spectroscopic comparison of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole derivatives
A Spectroscopic Comparison of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole Derivatives for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of this compound and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The inherent biological activities of the 1,3,4-thiadiazole ring, combined with the unique properties imparted by the trifluoromethyl group, make these derivatives promising candidates for novel therapeutic agents. This document summarizes key spectroscopic data from Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to facilitate their identification, characterization, and further development.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and related derivatives. This data is crucial for confirming the synthesis and purity of these compounds and for understanding their electronic and structural properties.
Table 1: FT-IR Spectroscopic Data (cm⁻¹) of this compound Derivatives
| Functional Group | This compound[1][2] | Dimerized Derivative[3] | Notes |
| N-H stretching | 3458, 3290, 3104 | 3502, 3391, 3283 | Asymmetric and symmetric stretching of the amino group. |
| C=N stretching | ~1640 | - | Characteristic of the thiadiazole ring. |
| C-F stretching | 748 | 745 | Strong absorption typical for trifluoromethyl groups. |
| N-N stretching | 1358 (calculated)[1] | - | Corresponds to the bond within the thiadiazole ring. |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm) of this compound Derivatives in DMSO-d₆
| Proton | This compound[4] | Dimerized Derivative[3] | Notes |
| -NH₂ | Broad singlet | 6.77 (2H, br. s), 11.91 (1H, br. s) | Chemical shift can vary with concentration and temperature. |
| -CH=CH- | - | 5.16 (1H, d), 5.23 (1H, d), 5.86 (1H, m) | Signals corresponding to the vinyl group in the dimerized product. |
| -SCH₂- | - | 3.78 (2H, d) | Signal for the methylene group adjacent to the sulfur atom. |
Table 3: UV-Vis Spectroscopic Data (λmax, nm) of this compound
| Solvent | λmax[1][2] | Notes |
| Various | Theoretical calculations performed[1][2] | The UV-Vis spectrum was recorded and compared to theoretical calculations.[1][2] The presence of the CF₃ group can influence the electronic transitions.[1] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible spectroscopic analysis of this compound derivatives.
1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples are typically prepared as KBr (potassium bromide) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: An FT-IR spectrometer is used to record the spectra.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and automatically subtracted from the sample spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
-
Data Acquisition: ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The spectrum is recorded over a specific wavelength range (e.g., 200-400 nm). The solvent is used as a reference. The wavelength of maximum absorption (λmax) is reported.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound derivatives.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of thiadiazole derivatives.
References
Cytotoxicity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: A Comparative Guide for Researchers
This guide provides a comparative overview of the cytotoxic effects of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole and related 1,3,4-thiadiazole derivatives on various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this class of compounds.
Executive Summary
This compound has demonstrated cytotoxic activity against human lung carcinoma (A549) and human cervical cancer (HeLa) cell lines.[1][2][3] While specific IC50 values for this particular compound are not detailed in the available literature, the broader class of 1,3,4-thiadiazole derivatives has shown significant promise as anticancer agents, with some exhibiting low micromolar efficacy against a range of cancer cell lines. The primary mechanism of action for some derivatives involves the inhibition of key signaling pathways, such as the ERK1/2 pathway, leading to cell cycle arrest and a reduction in cell proliferation.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of this compound and other selected 1,3,4-thiadiazole derivatives against various cancer cell lines. It is important to note that the data for this compound is qualitative, as reported in the cited literature.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Human Lung Carcinoma) | Showed cytotoxic activity | [1][2][3] |
| HeLa (Human Cervical Cancer) | Showed cytotoxic activity | [1][2][3] | |
| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Human Lung Carcinoma) | 13.7 | [4] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Human Lung Carcinoma) | 4.04 | |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Human Breast Adenocarcinoma) | 1.78 | |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Human Breast Adenocarcinoma) | 49.6 | [5] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Human Breast Adenocarcinoma) | 53.4 | [5] |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Human Colon Adenocarcinoma) | 2.44 | |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Human Breast Adenocarcinoma) | 23.29 | |
| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Human Myelogenous Leukemia) | 7.4 |
Experimental Protocols
The evaluation of cytotoxicity for 1,3,4-thiadiazole derivatives is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cytotoxicity of a test compound using the MTT assay.
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Potential Signaling Pathway
Some 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is a critical signaling cascade for cell proliferation and survival. The diagram below illustrates a simplified representation of this inhibitory action.
Caption: Inhibition of the ERK1/2 signaling pathway by a 2-amino-1,3,4-thiadiazole derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of this compound with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 2-Amino-1,3,4-Thiadiazole Derivatives: A Methodological Guide
Introduction
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The inclusion of a trifluoromethyl group at the 5-position can significantly enhance metabolic stability and cell permeability. However, a critical aspect of the preclinical development of any therapeutic candidate is the assessment of its selectivity. Cross-reactivity studies are essential to identify potential off-target effects that could lead to toxicity or unexpected pharmacological activities.
This guide provides a framework for understanding and presenting cross-reactivity data for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole derivatives. Due to the limited availability of comprehensive public data on the cross-reactivity of this specific class of compounds, this document will focus on the standard methodologies and data presentation formats used in such studies. The presented data is hypothetical and serves as an illustrative example for researchers in the field.
The Importance of Cross-Reactivity Profiling
Cross-reactivity, or off-target activity, refers to the ability of a drug candidate to bind to and modulate the activity of proteins other than its intended target. While in some cases polypharmacology (modulating multiple targets) can be beneficial, unintended off-target interactions are a major cause of adverse drug reactions and late-stage clinical trial failures. Therefore, early-stage profiling of a compound's selectivity is a cornerstone of modern drug discovery.
Key reasons for conducting cross-reactivity studies include:
-
Safety and Toxicity Assessment: Identifying potential interactions with proteins such as kinases, ion channels (especially the hERG channel), and GPCRs can predict potential toxicities.
-
Mechanism of Action Deconvolution: Understanding the full spectrum of a compound's interactions can help to elucidate its true mechanism of action and explain its observed cellular phenotype.
-
Lead Optimization: Selectivity data guides medicinal chemists in modifying a lead compound to reduce off-target activities while maintaining or improving on-target potency.
-
Repurposing Opportunities: Identifying unexpected, potent off-target activities could open up new therapeutic avenues for a compound.
Hypothetical Cross-Reactivity Data for 2-Amino-1,3,4-Thiadiazole Derivatives
The following table presents a hypothetical dataset for a series of this compound derivatives against a panel of kinases. This illustrates how such data is typically structured to allow for easy comparison of selectivity.
Table 1: Hypothetical Kinase Selectivity Profile of this compound Derivatives (IC50 values in µM)
| Compound ID | R-Group | Target Kinase A (IC50) | Off-Target Kinase B (IC50) | Off-Target Kinase C (IC50) | Off-Target Kinase D (IC50) | Selectivity Ratio (B/A) |
| TH-CF3-01 | -Phenyl | 0.05 | 2.5 | > 10 | 1.2 | 50 |
| TH-CF3-02 | -4-Fluorophenyl | 0.02 | 3.8 | > 10 | 0.8 | 190 |
| TH-CF3-03 | -4-Methoxyphenyl | 0.08 | 1.5 | 8.7 | 2.1 | 18.75 |
| TH-CF3-04 | -3-Chlorophenyl | 0.03 | 5.1 | > 10 | 1.5 | 170 |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower value indicates higher potency. The selectivity ratio is calculated by dividing the IC50 for the off-target by the IC50 for the primary target; a higher ratio indicates greater selectivity.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of cross-reactivity data. Below are representative protocols for commonly used assays in selectivity profiling.
Kinase Panel Screening (Biochemical Assay)
This is a high-throughput method to assess the inhibitory activity of a compound against a large number of purified kinases.
Objective: To determine the IC50 values of test compounds against a panel of recombinant protein kinases.
Materials:
-
Recombinant human kinases (e.g., from commercial vendors like Promega, MilliporeSigma, or Thermo Fisher Scientific).
-
Substrate peptides or proteins for each kinase.
-
ATP (Adenosine triphosphate).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
384-well assay plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Create a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 10 µM to 0.1 nM).
-
Assay Plate Preparation: Add 5 µL of assay buffer to each well of a 384-well plate. Add 50 nL of the serially diluted test compounds to the appropriate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme and Substrate Addition: Prepare a master mix of the kinase and its specific substrate in the assay buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for each specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the signal according to the assay kit manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment, which can provide more physiologically relevant data than biochemical assays.
Objective: To determine if a test compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cultured cells expressing the target protein(s).
-
Cell culture medium and supplements.
-
Test compound dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating samples precisely (e.g., PCR thermocycler).
-
Equipment for protein analysis (e.g., SDS-PAGE and Western blotting or mass spectrometry).
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or with a vehicle control (DMSO) for a defined period.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: For each treatment condition, plot the amount of soluble target protein against the temperature. Ligand binding stabilizes the protein, resulting in a shift of the melting curve to a higher temperature. The magnitude of this shift indicates the extent of target engagement.
Visualizations
Diagrams are essential for conveying complex workflows and biological relationships. The following are examples created using the DOT language.
Caption: Workflow for a biochemical kinase panel screening assay.
Caption: Hypothetical signaling pathway modulation by a thiadiazole derivative.
While potent activity against a primary therapeutic target is the initial goal of drug design, a comprehensive understanding of a compound's selectivity is equally important for its successful development. For novel chemical series such as this compound derivatives, systematic cross-reactivity profiling is a mandatory step to ensure safety and to fully characterize their pharmacological profile. This guide provides a template for the methodologies and data presentation that are considered best practice in the field, encouraging a thorough and objective evaluation of these promising compounds.
Safety Operating Guide
Safe Disposal of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, ensuring the safety of laboratory personnel and adherence to environmental regulations. This content is intended for researchers, scientists, and drug development professionals.
Hazard Summary: this compound is a solid compound that can cause skin, eye, and respiratory irritation.[1][2] Proper handling and disposal are crucial to prevent exposure and environmental contamination. As a fluorinated organic compound, it falls under the category of halogenated organic waste, which requires specific disposal procedures.[3]
Key Chemical and Safety Data
A summary of important quantitative data for this compound is provided below.
| Property | Value | Source |
| CAS Number | 10444-89-0 | [1][4] |
| Molecular Formula | C₃H₂F₃N₃S | [1][4] |
| Molecular Weight | 169.13 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 225-227 °C | [1] |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | [1] |
Experimental Protocol: Disposal of this compound Waste
This protocol details the necessary steps for the safe handling and disposal of waste containing this compound, including the pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure the following appropriate PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Respiratory Protection: A dust mask (e.g., N95) is recommended, especially when handling the powder form.[1]
-
Body Protection: A lab coat.
2. Waste Segregation: Proper segregation of chemical waste is critical to prevent hazardous reactions and ensure correct disposal.
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[2]
-
3. Container Management:
-
All waste containers must be in good condition, compatible with the chemical, and have a secure lid.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Irritant," "Toxic").[2]
-
Keep waste containers closed except when adding waste.[6]
4. Spill and Decontamination Procedure:
-
Small Spills:
-
In the event of a small spill of the solid material, carefully sweep it up to avoid creating dust and place it in the designated solid hazardous waste container.[7]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2]
-
Collect the absorbed material and place it in the designated solid hazardous waste container.[2]
-
-
Decontamination:
-
Decontaminate any surfaces or non-disposable equipment that has come into contact with the chemical using a suitable solvent (e.g., methanol, followed by soap and water).
-
The cleaning materials used for decontamination (e.g., wipes, solvent rinses) should also be collected as hazardous waste.[2]
-
5. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]
-
Do not dispose of this compound down the drain or in the regular trash.[2][8]
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole. The following procedures are designed to ensure the safe handling and disposal of this chemical.
Hazard Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, the primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
It is classified as a combustible solid.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles[2] | N95 or higher-rated respirator if not in a ventilated enclosure[3] | Laboratory Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or a Face Shield worn over safety goggles[3] | Not generally required when handled in a fume hood | Laboratory Coat |
| Spill Cleanup | Well-ventilated area, preferably a Chemical Fume Hood | Heavy-duty Nitrile or Neoprene Gloves | Safety Goggles and a Face Shield | N95 or higher-rated respirator | Chemical-resistant Apron or Coveralls over a Laboratory Coat |
Operational Plan
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or preparing solutions.[3][4]
-
Use a ventilated balance enclosure or perform weighing within a fume hood to minimize inhalation exposure.[4]
Handling Procedures:
-
Preparation: Designate a specific area within a chemical fume hood for handling this compound. Ensure all necessary PPE is worn correctly before commencing work.[4]
-
Weighing: Use dedicated spatulas and weighing boats to prevent cross-contamination. Handle the solid carefully to avoid generating dust.[3]
-
Dissolution: If preparing a solution, slowly add the solid to the solvent within the fume hood.[4] Methanol is a suitable solvent.
-
Post-Handling: After handling, thoroughly wash hands with soap and water.[2][3] Remove any contaminated clothing immediately and wash it before reuse.[1]
Storage:
-
Store in a tightly closed, properly labeled container.[1][3]
-
Keep the container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures
In the event of exposure or a spill, follow these emergency procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing. Seek medical advice if skin irritation occurs or persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if eye irritation persists.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |
| Spill | Evacuate the area. Wear appropriate PPE for spill cleanup as outlined in the PPE table. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[4]
-
Chemical Waste: Collect all solutions and solids containing the compound in a properly labeled, sealed, and compatible waste container.
-
Contaminated Materials: Dispose of any contaminated items, such as gloves, weighing boats, and paper towels, in a designated hazardous waste container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
